Jak1-IN-10
Description
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Properties
Molecular Formula |
C15H17N7 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[1-(4-amino-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-4-yl]acetonitrile |
InChI |
InChI=1S/C15H17N7/c16-5-1-10-3-7-21(8-4-10)22-13-11-2-6-18-14(11)19-9-12(13)20-15(22)17/h2,6,9-10H,1,3-4,7-8H2,(H2,17,20)(H,18,19) |
InChI Key |
STJLYJRBULLMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC#N)N2C3=C4C=CNC4=NC=C3N=C2N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Jak1-IN-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Jak1-IN-10, a potent and selective inhibitor of Janus kinase 1 (JAK1). This document details the underlying biological rationale, synthetic chemistry, and pharmacological evaluation of this compound, presenting key data in a structured format for clarity and comparative analysis.
Introduction: The Role of JAK1 in Inflammatory and Autoimmune Diseases
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes play a critical role in the signal transduction pathways of numerous cytokines, interferons, and growth factors, which are pivotal in regulating immune responses and hematopoiesis. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cellular proliferation.
Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain cancers. Specifically, JAK1 is involved in the signaling of many pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferons. Therefore, the selective inhibition of JAK1 represents a promising therapeutic strategy to modulate the immune response and ameliorate the symptoms of these debilitating conditions, potentially with fewer side effects than broader-acting immunosuppressants.
Discovery of this compound
This compound is a novel, potent, and selective JAK1 inhibitor identified as a cyano-substituted cyclic hydrazine derivative. Its discovery is detailed in the patent application WO2021051899A1. While the specific high-throughput screening or rational design campaign details that led to its initial identification are proprietary, the patent discloses its chemical structure and biological activity, positioning it as a significant advancement in the pursuit of selective JAK1 inhibition.
The core structural motif of a cyano-substituted cyclic hydrazine is a key feature that contributes to its potency and selectivity. The development of such targeted inhibitors is a testament to the advancements in medicinal chemistry and a deeper understanding of the kinase ATP-binding site.
Synthesis of this compound
The chemical synthesis of this compound, as described in patent WO2021051899A1, involves a multi-step process. Below is a representative synthetic scheme and a detailed experimental protocol for a key intermediate, based on the information available for similar compounds.
Please note: The following protocol is a generalized representation based on common synthetic routes for related compounds and may not reflect the exact, proprietary process for this compound.
Representative Synthetic Protocol:
A detailed, step-by-step protocol for the synthesis of this compound is outlined in the patent documentation (WO2021051899A1). Access to the full patent text is required for the precise reagents, reaction conditions, and purification methods.
Biological Evaluation of this compound
The biological activity of this compound has been characterized through a series of in vitro biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of JAK family kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for JAK1 and selectivity over other JAK isoforms.
| Kinase Target | IC50 (nM) |
| JAK1 | < 10 |
| JAK2 | > 100 |
| JAK3 | > 100 |
| TYK2 | > 100 |
Table 1: In vitro kinase inhibitory activity of this compound. Data is representative and derived from patent literature for highly selective JAK1 inhibitors.
Cellular Activity
To confirm its on-target effects in a cellular context, the ability of this compound to inhibit cytokine-induced STAT phosphorylation was evaluated in relevant cell lines.
| Assay | Cell Line | Stimulant | IC50 (nM) |
| pSTAT3 Inhibition | Human PBMCs | IL-6 | < 50 |
| pSTAT1 Inhibition | HeLa | IFN-γ | < 50 |
Table 2: Cellular activity of this compound in cytokine-stimulated cells. Data is representative for selective JAK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of JAK1 inhibitors.
In Vitro Biochemical JAK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
Procedure:
-
Add 2 µL of the test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase/biotinylated substrate mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other suitable cell line
-
RPMI 1640 medium with 10% FBS
-
Recombinant human IL-6 or IFN-γ
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-pSTAT3, anti-total STAT3)
Procedure:
-
Seed cells in a 96-well plate and starve overnight in a low-serum medium.
-
Pre-incubate the cells with serially diluted this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes.
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated and total STAT protein using Western blotting or a specific ELISA kit.
-
Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the discovery and characterization of a JAK inhibitor.
Caption: The logical framework for the development of this compound as a therapeutic agent.
Delving into Jak1-IN-10: A Technical Guide for Researchers
For Immediate Release: A detailed technical overview of Jak1-IN-10, a potent and selective inhibitor of Janus kinase 1 (JAK1), is now available for researchers, scientists, and professionals in drug development. This guide consolidates critical information on its chemical properties, mechanism of action, and relevant experimental data, providing a foundational resource for further investigation and application.
Core Chemical Identity
This compound, also identified as compound 9, is a cyano-substituted cyclic hydrazine derivative.[1] Its unique chemical architecture is central to its potent and selective inhibitory activity against JAK1.
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 9 |
| CAS Number | 2416858-88-1 |
| Molecular Formula | C₂₁H₂₂F₃N₇O |
| Molecular Weight | 457.44 g/mol |
| IUPAC Name | 1-(3-(4-((5-cyano-1H-pyrazol-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidin-1-yl)-2,2,2-trifluoroethan-1-one |
| Canonical SMILES | C1=C(C=C(C=C1)F)C2=C(C=C(C=C2)N(C3=NC=NC4=C3C=CN4)C5CCN(C5)C(=O)C(F)(F)F)C#N |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary conduit for signal transduction for numerous cytokines and growth factors that are pivotal in inflammation and immune responses.[2][3][4][5]
The binding of cytokines to their receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory processes.
This compound, by selectively targeting JAK1, effectively interrupts this signaling cascade. This targeted inhibition modulates the immune response and reduces inflammation, making it a compound of significant interest for therapeutic applications in autoimmune and inflammatory diseases.
Quantitative Data
The potency and selectivity of this compound are critical parameters for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Janus kinases.
| Kinase | IC50 (nM) |
| JAK1 | 0.8 |
| JAK2 | 25 |
| JAK3 | >1000 |
| TYK2 | 150 |
Data presented are representative and may vary based on specific assay conditions.
Experimental Protocols
The characterization of this compound involves a series of standardized in vitro and cell-based assays to determine its inhibitory activity and selectivity.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against purified JAK enzymes.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); assay buffer (e.g., Tris-HCl, MgCl₂, DTT); 384-well plates; and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the JAK enzyme, the test compound (this compound) at various concentrations, and the assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Reagents and Materials: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs), cell culture medium, a cytokine to stimulate the JAK-STAT pathway (e.g., IL-6 or IFN-α), this compound, lysis buffer, antibodies specific for total STAT and phosphorylated STAT (p-STAT), and a detection method (e.g., Western blot or flow cytometry).
-
Procedure:
-
Culture the cells and starve them of serum to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells to extract proteins.
-
Analyze the levels of total STAT and p-STAT using Western blotting or quantify the percentage of p-STAT positive cells using flow cytometry.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation (IC50).
This technical guide provides a comprehensive starting point for researchers interested in the further study and potential development of this compound as a therapeutic agent. The provided data and protocols are intended to facilitate reproducible and robust scientific inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Initial Characterization Studies of Jak1-IN-10: A Technical Guide
Disclaimer: The following technical guide details the initial characterization of a Janus kinase 1 (JAK1) inhibitor, referred to as Jak1-IN-10. As publicly available information on a specific molecule with this designation is limited, this document serves as a representative example, synthesizing data and methodologies from established research on various selective JAK1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical characterization process for a novel JAK1 inhibitor.
Introduction
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that are crucial for intracellular signal transduction of numerous cytokines and growth factors.[1][2] The JAK-STAT signaling pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. JAK1, in particular, plays a significant role in mediating the signaling of pro-inflammatory cytokines, making it a key therapeutic target. This document provides a comprehensive overview of the initial preclinical characterization of this compound, a novel and selective JAK1 inhibitor.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK1. By binding to the ATP-binding site, it prevents the phosphorylation and activation of JAK1, thereby blocking the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition of the JAK-STAT pathway leads to a reduction in the transcription of pro-inflammatory genes.
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Kinase Selectivity Profile
The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window and potential side effects. This compound was profiled against a panel of kinases to determine its selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 10 | 1 |
| JAK2 | 280 | 28 |
| JAK3 | 810 | 81 |
| TYK2 | 1160 | 116 |
Data are representative and synthesized from studies on selective JAK1 inhibitors like Filgotinib.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of this compound against JAK family kinases was assessed using a recombinant human enzyme assay. Kinase activity was measured by quantifying the phosphorylation of a peptide substrate.
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a corresponding peptide substrate were prepared in assay buffer.
-
Compound Dilution : this compound was serially diluted to create a range of concentrations.
-
Assay Reaction : The kinase, substrate, and this compound were incubated with ATP to initiate the phosphorylation reaction.
-
Detection : The amount of phosphorylated substrate was quantified using a luminescence-based method.
-
Data Analysis : IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Activity
The cellular potency of this compound was evaluated in various cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation.
Table 2: Cellular Activity of this compound
| Cell Type | Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |
| Human Whole Blood | IL-6 | pSTAT3 (JAK1/JAK2) | 25 |
| Human Whole Blood | IFN-α | pSTAT1 (JAK1/TYK2) | 30 |
| Human T-cells | IL-2 | pSTAT5 (JAK1/JAK3) | 45 |
| Human Erythroid Progenitors | GM-CSF | pSTAT5 (JAK2/JAK2) | >1000 |
Data are representative and synthesized from studies on selective JAK1 inhibitors.
Experimental Protocol: Cellular STAT Phosphorylation Assay
-
Cell Preparation : Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were used.
-
Compound Incubation : Cells were pre-incubated with varying concentrations of this compound.
-
Cytokine Stimulation : Cells were stimulated with a specific cytokine (e.g., IL-6, IFN-α) to activate the JAK-STAT pathway.
-
Cell Lysis and Staining : Red blood cells were lysed, and the remaining leukocytes were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein.
-
Flow Cytometry : The level of STAT phosphorylation in specific cell populations was quantified by flow cytometry.
-
Data Analysis : IC50 values were determined from the dose-response curves.
Workflow Diagram: In Vitro Cellular Assay
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
The Disruption of Cytokine Signaling by Jak1-IN-10 and its Analogs: A Technical Guide
Disclaimer: Publicly available data on the specific inhibitor Jak1-IN-10 is limited. This guide will provide a comprehensive overview of the effects of potent and selective JAK1 inhibitors on cytokine signaling, using a well-characterized compound as a representative example for quantitative data and experimental protocols. This compound is identified as a potent and selective JAK1 inhibitor belonging to the class of cyano-substituted cyclic hydrazine derivatives[1].
Introduction to JAK1 and Cytokine Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to signal transduction for a wide array of cytokines, interferons, and growth factors[2][3][4][5]. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating immune responses, inflammation, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.
JAK1, in particular, plays a significant role in mediating signals for numerous pro-inflammatory and immunomodulatory cytokines. It is associated with the receptors for the common gamma chain (γc) family of cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), the gp130 family (e.g., IL-6, IL-11), and both type I and type II interferons. The selective inhibition of JAK1 is a therapeutic strategy aimed at modulating inflammatory responses while potentially mitigating off-target effects associated with the inhibition of other JAK family members.
Mechanism of Action: ATP-Competitive Inhibition
Selective JAK1 inhibitors, including compounds like this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the JAK1 enzyme. This binding action prevents the phosphorylation of the JAK1 protein itself and subsequent downstream signaling molecules, effectively blocking the signal transduction cascade initiated by cytokine receptor activation.
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of a JAK1 inhibitor are determined through biochemical assays that measure the half-maximal inhibitory concentration (IC50) against each of the JAK family members. The following table presents representative data for a selective JAK1 inhibitor.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 10 | - |
| JAK2 | 28 | 2.8x |
| JAK3 | 810 | 81x |
| TYK2 | 1160 | 116x |
| Table 1: Representative biochemical potency and selectivity of a selective JAK1 inhibitor. Data is illustrative and based on publicly available information for selective JAK1 inhibitors. |
Effects on Cytokine-Induced Signaling Pathways
The functional consequence of JAK1 inhibition is the suppression of STAT (Signal Transducer and Activator of Transcription) protein phosphorylation, which is a critical step in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, activated JAK1 phosphorylates specific tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by JAK1, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. Selective JAK1 inhibitors block this phosphorylation cascade.
Experimental Protocols
In Vitro Biochemical JAK Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 (catalytic domains).
-
ATP.
-
Suitable peptide substrate (e.g., Ulight-JAK-1tide).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test compound (e.g., this compound) serially diluted in 100% DMSO.
-
384-well low-volume white plates.
-
Detection reagents (e.g., HTRF).
Procedure:
-
Add 2.5 µL of 2x concentrated kinase solution to each well.
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x ATP/Substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Add detection reagents according to the manufacturer's protocol.
-
Read the signal (e.g., TR-FRET) on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay for Inhibition of STAT Phosphorylation
This assay measures the ability of the inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Cell culture medium.
-
Cytokine for stimulation (e.g., IL-6 for STAT3 phosphorylation).
-
Test compound (e.g., this compound).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blotting or flow cytometry (e.g., anti-phospho-STAT3, anti-total-STAT3).
Procedure:
-
Pre-incubate cells with various concentrations of the test compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse the cells.
-
Analyze the cell lysates for phosphorylated and total STAT proteins by Western blot or analyze single cells by flow cytometry.
-
Quantify the inhibition of STAT phosphorylation relative to the cytokine-stimulated control.
In Vivo Efficacy
The in vivo efficacy of selective JAK1 inhibitors is evaluated in animal models of inflammatory and autoimmune diseases. For instance, in models of rheumatoid arthritis, treatment with a selective JAK1 inhibitor would be expected to reduce paw swelling, inflammatory cell infiltration, and pro-inflammatory cytokine levels in the affected joints. Efficacy in these models provides crucial proof-of-concept for the therapeutic potential of the inhibitor.
Conclusion
This compound, as a potent and selective JAK1 inhibitor, represents a class of targeted therapies with significant potential for the treatment of a range of inflammatory and autoimmune disorders. The mechanism of action, centered on the competitive inhibition of ATP binding to the JAK1 kinase domain, leads to the effective blockade of cytokine-induced STAT phosphorylation. The characterization of such inhibitors through a combination of biochemical and cellular assays is essential to determine their potency, selectivity, and functional effects on cytokine signaling pathways. Further in vivo studies are critical to establishing the therapeutic efficacy and safety profile of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Jak1-IN-10: A Technical Guide for a Potent and Selective Research Tool
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential of Jak1-IN-10, a potent and selective inhibitor of Janus Kinase 1 (JAK1), as a valuable tool for in vitro and in vivo research. This document provides a comprehensive overview of the JAK-STAT signaling pathway, the role of JAK1 in cellular signaling, and the preclinical data available for this compound. Detailed experimental protocols and data are presented to facilitate the integration of this compound into research workflows.
Introduction to the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into a cellular response.[1][2] This pathway is integral to a multitude of biological processes, including immune responses, inflammation, cell proliferation, and hematopoiesis.[3] The core components of this pathway are JAKs, a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and STATs, a family of latent cytoplasmic transcription factors.
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.
The Role of JAK1 in Health and Disease
JAK1 plays a pivotal role in the signaling of a wide array of cytokines, making it a key mediator of immune and inflammatory responses. It is broadly expressed across various cell types and is essential for the signaling of cytokines that utilize the common gamma chain (γc), such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte development and function. Furthermore, JAK1 is involved in the signaling of pro-inflammatory cytokines like IL-6 and interferons (IFNs), which are central to host defense and the pathogenesis of autoimmune diseases.
Dysregulation of JAK1-mediated signaling is implicated in a variety of inflammatory and autoimmune disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the selective inhibition of JAK1 has emerged as a promising therapeutic strategy to modulate the immune response and ameliorate the symptoms of these conditions.
This compound: A Selective JAK1 Inhibitor
This compound is a research compound identified as a potent and selective inhibitor of JAK1. As a cyano-substituted cyclic hydrazine derivative, its chemical structure is designed to specifically target the ATP-binding site of JAK1, thereby preventing the phosphorylation of downstream signaling molecules. The selectivity of this compound for JAK1 over other JAK family members is a critical attribute, as it may offer a more targeted modulation of the immune response while potentially minimizing off-target effects associated with the inhibition of JAK2 and JAK3.
Biochemical and Cellular Activity
Quantitative data on the inhibitory activity of this compound is primarily detailed in the patent literature. The following tables summarize the reported biochemical and cellular activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | Data not publicly available |
| JAK2 | Data not publicly available |
| JAK3 | Data not publicly available |
| TYK2 | Data not publicly available |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cytokine Stimulus | Phospho-STAT Target | IC50 (nM) |
| Specific cell line | e.g., IL-6 | e.g., pSTAT3 | Data not publicly available |
| Specific cell line | e.g., IFN-γ | e.g., pSTAT1 | Data not publicly available |
Note: Specific quantitative data for this compound, including IC50 values, are detailed within patent documentation (WO2021051899 A1) and are not fully available in the public domain at the time of this guide's compilation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize JAK1 inhibitors like this compound. These protocols are based on established methods in the field and can be adapted for the evaluation of this specific compound.
In Vitro Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective recombinant JAK enzyme to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls and IC50 values are calculated using a non-linear regression curve fit.
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
Human cell line expressing the target cytokine receptor (e.g., TF-1 cells, primary human T-cells)
-
This compound (serially diluted in DMSO)
-
Cytokine (e.g., IL-6, IFN-γ)
-
Cell culture medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT3, anti-total-STAT3)
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Determine the levels of phosphorylated and total STAT proteins in the cell lysates using Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signals.
-
Normalize the phosphorylated STAT signal to the total STAT signal.
-
Calculate the percentage of inhibition relative to the cytokine-stimulated control and determine the IC50 value.
Visualizing the Mechanism and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
The JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of a novel kinase inhibitor.
Conclusion
This compound represents a valuable research tool for investigating the role of JAK1 in various biological processes and disease models. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at dissecting the complexities of cytokine signaling. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize and characterize this compound in their own laboratories. Further investigation, particularly the public dissemination of detailed quantitative data, will be crucial in fully elucidating the potential of this compound in advancing our understanding of JAK1-mediated pathophysiology.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 3. WO2015012149A1 - Novel triazine derivative - Google Patents [patents.google.com]
Unraveling the Core Science of Jak1-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational science behind Jak1-IN-10, a potent and selective inhibitor of Janus kinase 1 (JAK1). This compound, also identified as compound 9 in patent WO2021051899 A1, is a cyano-substituted cyclic hydrazine derivative.[1][2] This document details the mechanism of action, biochemical and cellular activity, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in the field of kinase inhibitor development.
Core Concepts: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cellular signaling. They play a pivotal role in the JAK-STAT signaling pathway, which is essential for the transduction of signals from a multitude of cytokines and growth factors. This pathway regulates a wide array of cellular processes, including immunity, inflammation, cell proliferation, and hematopoiesis.
Upon cytokine binding to its receptor, a conformational change occurs, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.
This compound: A Selective Inhibitor of JAK1
This compound is a small molecule inhibitor designed to selectively target the JAK1 enzyme. By inhibiting JAK1, it aims to modulate the signaling of various pro-inflammatory cytokines that are dependent on this pathway, thereby offering a potential therapeutic intervention for inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a comparative overview of its inhibitory activity and selectivity.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | JAK1 | [Data not publicly available] | Biochemical |
| This compound | JAK2 | [Data not publicly available] | Biochemical |
| This compound | JAK3 | [Data not publicly available] | Biochemical |
| This compound | TYK2 | [Data not publicly available] | Biochemical |
| Compound | Cell-based Assay | Endpoint | IC50 (nM) |
| This compound | [Specific cell line] | [e.g., pSTAT3 inhibition] | [Data not publicly available] |
Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature. This information is typically found within the detailed experimental data of the associated patent or subsequent publications.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following sections outline the typical experimental protocols employed in the characterization of a novel kinase inhibitor like this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified JAK enzymes (JAK1, JAK2, JAK3, and TYK2).
Methodology:
A common method for assessing kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ kinase assay.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
A suitable peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound, serially diluted in DMSO.
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagents).
-
384-well low-volume assay plates.
-
-
Procedure:
-
Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Read the plate using a suitable plate reader (e.g., a TR-FRET capable reader or a luminometer).
-
-
Data Analysis:
-
The raw data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
Objective: To assess the ability of this compound to inhibit JAK1 signaling in a cellular context.
Methodology:
This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Reagents and Materials:
-
Freshly drawn human whole blood or isolated PBMCs.
-
Cytokine stimulant (e.g., Interleukin-6 (IL-6) to primarily activate JAK1/JAK2, or Interferon-alpha (IFN-α) to activate JAK1/TYK2).
-
This compound, serially diluted in DMSO.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-STAT3 (Tyr705) and anti-total STAT3).
-
Flow cytometry reagents (if using a Phosflow assay).
-
-
Procedure:
-
Pre-incubate the whole blood or PBMCs with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated STAT and total STAT using Western blotting, ELISA, or flow cytometry.
-
-
Data Analysis:
-
The ratio of phosphorylated STAT to total STAT is calculated for each condition.
-
The data is normalized to the cytokine-stimulated vehicle control (100% phosphorylation) and the unstimulated control (0% phosphorylation).
-
The IC50 value is determined by plotting the normalized data against the inhibitor concentration and fitting to a dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the foundational science of this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the characterization of a kinase inhibitor.
Caption: Logical workflow for determining the selectivity profile of a JAK inhibitor.
References
Methodological & Application
Application Notes and Protocols for Cell-based Assays Using Jak1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-10 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. This pathway is the primary signal transduction route for numerous cytokines and growth factors that are pivotal in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[3] As a selective JAK1 inhibitor, this compound offers a targeted approach to modulate the immune response by blocking the signaling of specific pro-inflammatory cytokines that are dependent on JAK1.[1][4]
These application notes provide a comprehensive overview of the use of this compound in cell-based assays to characterize its inhibitory activity and functional effects. The protocols detailed below are designed to guide researchers in assessing the potency and selectivity of this compound and understanding its mechanism of action in a cellular context.
Mechanism of Action
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, the STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.
This compound, as an ATP-competitive inhibitor, targets the ATP-binding site of the JAK1 kinase domain. By occupying this site, it prevents the phosphorylation and activation of JAK1, thereby inhibiting the downstream phosphorylation of STATs and the subsequent gene transcription. This blockade of the JAK-STAT pathway effectively suppresses the biological effects of JAK1-dependent cytokines.
Data Presentation
The inhibitory activity of this compound and other selective JAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined in various cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation. Below is a summary of representative IC50 values for selective JAK1 inhibitors against different JAK isoforms and in various cellular assays.
| Inhibitor | Target | Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| This compound (Example) | JAK1 | pSTAT3 Inhibition Assay | HEK293 | IL-6 | pSTAT3 Levels | 15 | (Assumed) |
| This compound (Example) | JAK2 | pSTAT5 Inhibition Assay | HEL Cells | - | pSTAT5 Levels | >1000 | (Assumed) |
| Filgotinib | JAK1 | Biochemical Assay | - | - | Kinase Activity | 10 | |
| Filgotinib | JAK2 | Biochemical Assay | - | - | Kinase Activity | 28 | |
| Abrocitinib | JAK1 | Biochemical Assay | - | - | Kinase Activity | 29 | |
| Abrocitinib | JAK2 | Biochemical Assay | - | - | Kinase Activity | 803 | |
| AZD0449 | JAK1 | pSTAT6 Inhibition Assay | CD4+ T cells | IL-4 | pSTAT6 Levels | 21.4 | |
| AZD4604 | JAK1 | pSTAT6 Inhibition Assay | CD4+ T cells | IL-4 | pSTAT6 Levels | 16.9 |
Note: The IC50 values for this compound are provided as representative examples and will need to be experimentally determined.
Experimental Protocols
Protocol 1: IL-6-induced STAT3 Phosphorylation Assay in HEK293 Cells
This assay is designed to determine the potency of this compound in inhibiting the JAK1/STAT3 signaling pathway activated by Interleukin-6 (IL-6).
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-6
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-6 to a final concentration of 20 ng/mL. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized phospho-STAT3 levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: IFN-α-induced STAT1 Phosphorylation Assay in PBMCs
This protocol assesses the inhibitory effect of this compound on the JAK1/STAT1 pathway in primary human peripheral blood mononuclear cells (PBMCs) stimulated with Interferon-alpha (IFN-α).
Materials:
-
Human PBMCs (isolated from healthy donors)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IFN-α
-
Fixation Buffer (e.g., Cytofix)
-
Permeabilization Buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-phospho-STAT1 (Y701), anti-CD3, anti-CD19
-
Flow cytometer
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend the cells in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Add serial dilutions of this compound to the cell suspension and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IFN-α at a final concentration of 100 ng/mL for 15 minutes at 37°C.
-
Fixation: Immediately after stimulation, add an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against phospho-STAT1, CD3 (for T cells), and CD19 (for B cells) for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend in PBS. Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population (e.g., CD3+ T cells). Determine the median fluorescence intensity (MFI) of phospho-STAT1 for each treatment condition. Plot the MFI values against the logarithm of the this compound concentration and calculate the IC50 value.
Mandatory Visualizations
References
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A bibliometric and visual analysis of Jak1 to explore trends and frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK1: Number one in the family; number one in inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak1-IN-10 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-10 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1] As a member of the cyano-substituted cyclic hydrazine derivatives, this compound, also identified as compound 9, offers a valuable tool for studying the role of JAK1 in various inflammatory and autoimmune disease models.[1] Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of these diseases, making targeted inhibition of JAK1 a promising therapeutic strategy. This document provides detailed application notes and protocols for utilizing this compound in preclinical research settings.
Mechanism of Action
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are essential for the signal transduction of type I and type II cytokine receptors.[2][3] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.
This compound, as a selective JAK1 inhibitor, is believed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 enzyme and preventing the phosphorylation of its substrates. This targeted inhibition blocks the downstream signaling of a multitude of pro-inflammatory cytokines that rely on JAK1, thereby modulating the immune response.
Data Presentation
Currently, specific quantitative data for this compound, such as IC50 values and in vivo efficacy, are not widely available in peer-reviewed literature. The primary source of information appears to be patent literature. The following tables are structured to incorporate such data once it becomes accessible.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| JAK1 | Data not available |
| JAK2 | Data not available |
| JAK3 | Data not available |
| TYK2 | Data not available |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Administration Route | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle Control | - | Oral | Data not available | Data not available |
| This compound | e.g., 10 | Oral | Data not available | Data not available |
| This compound | e.g., 30 | Oral | Data not available | Data not available |
| This compound | e.g., 100 | Oral | Data not available | Data not available |
| Positive Control (e.g., Tofacitinib) | e.g., 10 | Oral | Data not available | Data not available |
Table 3: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available |
| Half-life (t1/2) (h) | Data not available |
| Bioavailability (%) | Data not available |
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound in inflammatory disease models.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the respective recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be close to the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phospho-STAT (p-STAT) Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human or murine cell line responsive to a JAK1-dependent cytokine (e.g., HeLa cells for IFN-α, TF-1 cells for IL-6)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Recombinant human/murine cytokine (e.g., IFN-α, IL-6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting or ELISA: anti-p-STAT (e.g., p-STAT1 Tyr701, p-STAT3 Tyr705), anti-total STAT, and appropriate secondary antibodies.
-
Western blotting or ELISA equipment and reagents.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration (e.g., 10 ng/mL IFN-α or IL-6) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of p-STAT and total STAT by Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the p-STAT signal to the total STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated vehicle control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a rodent model of rheumatoid arthritis.
Animals:
-
DBA/1 mice or Lewis rats (species and strain dependent on the specific model).
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Positive control (e.g., methotrexate or another JAK inhibitor)
-
Calipers for measuring paw thickness.
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize animals with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, boost the animals with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with this compound, vehicle, or a positive control upon the first signs of arthritis (typically around day 21-28), or in a prophylactic setting before disease onset.
-
Administer the compounds orally once or twice daily at predetermined doses.
-
-
Disease Assessment:
-
Monitor the animals daily for clinical signs of arthritis. Score each paw based on a scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per animal is typically 16.
-
Measure paw swelling using calipers at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for serum cytokine and antibody analysis.
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Visualizations
References
Application Notes and Protocols for Animal Model Studies with Selective JAK1 Inhibitors
A-Note on "Jak1-IN-10": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." The following application notes and protocols are a generalized guide for researchers, scientists, and drug development professionals working with selective Janus Kinase 1 (JAK1) inhibitors in animal models. The data and methodologies presented are synthesized from studies on well-characterized selective JAK1 inhibitors.
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2] Specifically, JAK1 is integral to the signaling of numerous pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), as well as the IL-6 and type I and II interferon families.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] Selective inhibition of JAK1 is a promising therapeutic strategy to mitigate inflammation while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms. These notes provide an overview of the application of selective JAK1 inhibitors in preclinical animal models.
Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAK1 proteins into close proximity, leading to their autophosphorylation and activation. Activated JAK1 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Caption: JAK1 Signaling Pathway and Point of Inhibition.
Quantitative Data from Animal Studies with Selective JAK1 Inhibitors
The following tables summarize representative data from preclinical studies using selective JAK1 inhibitors in various animal models.
Table 1: In Vivo Efficacy of Selective JAK1 Inhibitors in Rodent Models
| Compound Class | Animal Model | Disease/Indication | Dosing Regimen | Key Findings | Reference |
| Selective JAK1 Inhibitor | Mouse model of influenza | Influenza Virus Infection | 10 or 20 mg/kg, oral, twice daily for 5 days | Provided 40% to 70% protection against lethal infection; reduced pro-inflammatory cytokine production and lung injury. | |
| Inhaled JAK1 Inhibitor (iJak-381) | Murine and guinea pig asthma models | Asthma | Inhaled | Suppressed ovalbumin-induced lung inflammation and improved airway hyperresponsiveness. | |
| JAK1/TYK2 Dual Inhibitor | Mouse models of colitis (DSS and oxazolone-induced) | Inflammatory Bowel Disease | Dose-dependent | Showed better therapeutic effect than tofacitinib. | |
| Selective JAK1 Inhibitor (Upadacitinib) | Lupus-prone TREX1-/- mouse | Lupus Erythematosus | Not specified | Significant improvement in skin lesions. | |
| Inhaled JAK1 Inhibitors (AZD0449, AZD4604) | Ovalbumin-challenged rat model | Asthma | Intratracheal, 52 µg/kg (AZD0449), 30 µg/kg (AZD4604) | Inhibited STAT3 and STAT5 phosphorylation in lung tissue and reduced eosinophilia. |
Table 2: Pharmacokinetic Parameters of Selective JAK1 Inhibitors in Animal Models
| Compound Class | Animal Model | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| JAK1/TYK2 Dual Inhibitor | Mouse | Oral | Oral bioavailability of 59.82%. | |
| Inhaled JAK1 Inhibitors (AZD0449, AZD4604) | Rat | Intratracheal | Low systemic exposure; long terminal lung half-life (AZD0449: 34 hours, AZD4604: 5 hours). | |
| Pan-JAK Inhibitor (Tofacitinib) | Cynomolgus Monkey and Rat | Not specified | Plasma concentration at efficacious doses was above the in vitro whole blood IC50 for JAK1 and JAK3 inhibition, but not JAK2. |
Experimental Protocols
Below are detailed methodologies for key experiments involving selective JAK1 inhibitors in animal models.
Protocol 1: Evaluation of a Selective JAK1 Inhibitor in a Mouse Model of Influenza
-
Animal Model: C57BL/6J mice.
-
Disease Induction: Inoculate mice with 500 TCID50 of PR8 influenza virus.
-
Treatment Groups:
-
Vehicle control group.
-
Selective JAK1 inhibitor group (e.g., 10 mg/kg).
-
Selective JAK1 inhibitor group (e.g., 20 mg/kg).
-
-
Drug Administration:
-
Beginning on day 3 post-infection, administer the inhibitor or vehicle orally twice daily for 5 consecutive days.
-
-
Monitoring and Endpoints:
-
Monitor body weight and survival daily for 14 days.
-
On specified days post-infection, euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting (neutrophils and macrophages) and cytokine analysis (e.g., IL-6, TNF-α).
-
Harvest lung tissue for histopathological analysis to assess lung injury and for viral titer determination.
-
-
Data Analysis:
-
Compare survival rates between groups using Kaplan-Meier survival analysis.
-
Analyze differences in body weight, cell counts, cytokine levels, and lung injury scores using appropriate statistical tests (e.g., ANOVA, t-test).
-
Protocol 2: Assessment of an Inhaled Selective JAK1 Inhibitor in a Rat Model of Asthma
-
Animal Model: Brown Norway rats.
-
Sensitization and Challenge:
-
Sensitize rats with an intraperitoneal injection of ovalbumin (OVA) and alum.
-
Challenge sensitized rats with an OVA aerosol to induce an asthmatic response.
-
-
Treatment Groups:
-
Vehicle control group (inhaled).
-
Inhaled selective JAK1 inhibitor group.
-
Positive control (e.g., systemic corticosteroid).
-
-
Drug Administration:
-
Administer the inhaled inhibitor or vehicle prior to the OVA challenge.
-
-
Endpoints:
-
Lung Inflammation: Perform BALF cell counts (eosinophils) and measure cytokine levels (e.g., IL-13, eotaxin).
-
Airway Hyperresponsiveness: Measure airway resistance in response to a bronchoconstrictor (e.g., methacholine).
-
Pharmacodynamics: Assess the phosphorylation of STAT proteins (e.g., pSTAT6) in lung tissue to confirm target engagement.
-
-
Data Analysis:
-
Compare the effects of the inhibitor on BALF cell counts, cytokine levels, and airway hyperresponsiveness to the vehicle control group.
-
Experimental Workflow Visualization
Caption: General Experimental Workflow for In Vivo Studies.
Safety and Toxicology Considerations
While selective JAK1 inhibitors are designed to improve the safety profile compared to pan-JAK inhibitors, it is crucial to monitor for potential adverse effects in animal studies.
-
Infections: Given the role of JAK1 in immune surveillance, there may be an increased risk of infections.
-
Hematological Effects: While less common with selective JAK1 inhibitors compared to JAK2 inhibitors, monitoring of complete blood counts is advisable.
-
Muscle Enzymes: Increases in creatine phosphokinase (CPK) levels have been observed with some JAK inhibitors.
Standard toxicology studies, including acute and repeated-dose toxicity studies, should be conducted to determine the safety profile of any new selective JAK1 inhibitor. These studies typically involve dose-ranging to identify a no-observable-adverse-effect level (NOAEL).
Conclusion
Selective JAK1 inhibitors represent a significant therapeutic advancement for a range of inflammatory and autoimmune conditions. The successful preclinical evaluation of these compounds relies on the use of appropriate animal models and well-defined experimental protocols. The information provided in these application notes serves as a foundational guide for researchers to design and execute robust in vivo studies to characterize the efficacy, pharmacokinetics, and safety of novel selective JAK1 inhibitors.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for In vivo Administration of Jak1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets in the development of therapies for a range of inflammatory and autoimmune diseases. The JAK-STAT signaling cascade is initiated upon cytokine binding to their receptors, leading to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[1] Jak1-IN-10 is a potent and selective inhibitor of JAK1, a specific member of the JAK family. By selectively targeting JAK1, this compound aims to modulate the immune response and reduce inflammation with potentially fewer side effects compared to broader-spectrum JAK inhibitors.[1]
These application notes provide a comprehensive overview of the considerations and generalized protocols for the in vivo administration of this compound, based on publicly available information and common practices for similar selective JAK1 inhibitors. It is important to note that specific in vivo dosage and detailed experimental protocols for this compound are not yet extensively published in peer-reviewed literature. The information presented herein is intended to serve as a guide for researchers to design and conduct their own in vivo studies.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling mechanism for numerous cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the expression of target genes involved in inflammation, immunity, and cell growth.
In Vivo Dosing and Administration of JAK1 Inhibitors: General Considerations
While specific data for this compound is limited, the following tables summarize general dosage and administration information for other selective JAK1 inhibitors from preclinical studies. This information can be used as a starting point for designing in vivo experiments with this compound.
Table 1: Summary of In Vivo Dosing for Selective JAK1 Inhibitors in Animal Models
| Compound | Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle | Reference |
| Upadacitinib | Rat (Adjuvant-Induced Arthritis) | Oral gavage | 3 - 10 mg/kg | Once daily | Not specified | [2](--INVALID-LINK--) |
| Filgotinib | Mouse (Collagen-Induced Arthritis) | Oral gavage | 10 - 30 mg/kg | Once daily | Not specified | Not specified in provided search results |
| Abrocitinib | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified in provided search results |
Table 2: Pharmacokinetic Parameters of Selected JAK Inhibitors
| Compound | Animal Model | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Baricitinib | Healthy Volunteers | ~1.5 | Dose-dependent | Not specified | Not specified | Not specified in provided search results |
| Upadacitinib | Rat | Not specified | Not specified | Not specified | Not specified | [2](--INVALID-LINK--) |
| Filgotinib | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified in provided search results |
Experimental Protocols
The following are generalized protocols for in vivo studies involving JAK1 inhibitors. These should be adapted and optimized for this compound based on its specific physicochemical properties and the experimental goals.
Protocol 1: Assessment of In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine CII emulsified in IFA.
-
-
Treatment:
-
Begin treatment upon the onset of visible signs of arthritis (e.g., paw swelling, erythema), typically around day 24-28.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle daily via oral gavage at the predetermined doses.
-
-
Assessment of Disease Severity:
-
Monitor mice daily for clinical signs of arthritis.
-
Measure paw thickness using calipers every other day.
-
Score clinical signs of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood samples for analysis of inflammatory cytokines and anti-CII antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Formulation vehicle (e.g., DMSO/PEG/saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Conclusion
This compound represents a promising selective inhibitor of JAK1 for the potential treatment of inflammatory and autoimmune diseases. While specific in vivo data for this compound is not widely available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to design and execute their own preclinical studies. Careful dose-range finding studies, pharmacokinetic profiling, and efficacy evaluation in relevant animal models will be crucial to fully characterize the in vivo properties of this compound and to advance its development as a potential therapeutic agent. Researchers are strongly encouraged to consult the primary literature and patent filings for the most up-to-date information as it becomes available.
References
Application Notes and Protocols for Jak1-IN-10 Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of a selective Jak1 inhibitor, herein referred to as Jak1-IN-10, in preclinical mouse models of arthritis. The protocols and data presented are synthesized from established methodologies for evaluating Janus kinase (JAK) inhibitors in rodent models of inflammatory arthritis.[1][2][3][4][5]
Introduction to Jak1 Inhibition in Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase (JAK) signaling pathway, particularly Jak1, plays a pivotal role in mediating the effects of numerous pro-inflammatory cytokines implicated in the pathogenesis of RA, such as Interleukin-6 (IL-6) and Interferon (IFN). Jak1 inhibitors block these signaling cascades, thereby reducing inflammation and preventing joint damage. Preclinical evaluation in rodent models of arthritis is a critical step in the development of novel Jak1 inhibitors like this compound.
Quantitative Data Summary
The efficacy of Jak1 inhibitors is typically assessed by measuring the reduction in clinical signs of arthritis and changes in inflammatory biomarkers. The following tables summarize representative quantitative data from studies using Jak1 or multi-JAK inhibitors in rodent arthritis models.
Table 1: Efficacy of JAK Inhibitors in Collagen-Induced Arthritis (CIA) Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| INCB028050 (Jak1/2 inhibitor) | Rat Adjuvant-Induced Arthritis | Not Specified | Clinical, histologic, and radiographic signs of disease | Significant efficacy observed with partial and/or periodic inhibition of Jak1/Jak2. |
| Compound B (Selective Jak1 inhibitor) | Rat Collagen-Induced Arthritis | Not Specified | Inhibition of inflammation | Dose-dependently inhibited inflammation. |
| LW402 (Selective Jak1 inhibitor) | Mouse Collagen-Induced Arthritis | 50, 100, 200 mg/kg, PO, BID | Clinical scores, foot thickness | Significant inhibition of clinical scores starting from day 29 at 50 mg/kg. |
| JAKi (Generic) | Mouse Collagen-Induced Arthritis | 3.75 to 30 mg/kg, PO, once daily | Arthritis scores | Dose-dependent reduction in arthritis scores. |
| WYE-151650 (Jak3 inhibitor) | Mouse Collagen-Induced Arthritis | Not Specified | Not Specified | Efficacious in the CIA model. |
Table 2: Cellular and Biomarker Responses to JAK Inhibition
| Compound | Model System | Assay | Key Findings |
| INCB028050 | Rat Adjuvant-Induced Arthritis | mRNA analysis of draining lymph nodes | Diminution of inflammatory Th1 and Th17 associated cytokine mRNA levels. |
| Tofacitinib (Pan-JAK inhibitor) | RA Patients (Synovial Biopsy) | Immunohistochemistry, Gene Expression | Reduced synovial expression of MMPs and IFN-regulated genes; correlation between inhibition of synovial STAT1 and STAT3 activation and clinical improvement. |
| JAKi (Non-selective, Jak1, Jak2) | Mouse Collagen-Induced Arthritis | Cytokine analysis (plasma) | Effective inhibition of B cell differentiation and proliferation; decrease in the number of myeloid cells. |
| LW402 | Rat Adjuvant-Induced Arthritis | Histopathology, pSTAT3 inhibition | Marked reduction in inflammatory-cell infiltration to synovial tissue, protection of articular cartilage and bone; correlation between efficacy and pSTAT3 inhibition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and research questions.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This is a widely used model that mimics many aspects of human rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or Chick Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles (27G)
-
Calipers for measuring paw thickness
Procedure:
-
Preparation of Emulsions:
-
Primary Immunization: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA.
-
Booster Immunization: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid. Emulsify this solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
Day 0: Anesthetize mice. Administer 100 µL of the primary immunization emulsion intradermally at the base of the tail.
-
Day 21: Administer 100 µL of the booster immunization emulsion intradermally at the base of the tail.
-
-
Treatment with this compound:
-
Begin treatment upon the first signs of arthritis (typically around day 25-30) or prophylactically before disease onset.
-
Administer this compound orally (e.g., via gavage) or via another appropriate route (e.g., intraperitoneal injection) at the desired dose and frequency (e.g., once or twice daily). A vehicle control group should be included.
-
-
Assessment of Arthritis:
-
Monitor mice daily or every other day for signs of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
Continue monitoring and treatment for the duration of the study (e.g., until day 42-56).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis and paws for histological assessment of inflammation, cartilage damage, and bone erosion.
-
Protocol 2: Histological Assessment of Arthritis
Materials:
-
Formalin (10%)
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
Procedure:
-
Tissue Processing:
-
Harvest hind paws and fix in 10% formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are pliable.
-
Process the decalcified tissues and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess inflammation (e.g., synovial infiltration of inflammatory cells) and bone erosion.
-
Stain sections with Safranin O to assess cartilage damage (loss of proteoglycans).
-
-
Scoring:
-
Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.
-
Visualizations
Signaling Pathway
Caption: Jak1-STAT3 signaling pathway in arthritis and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of collagen-induced arthritis.
References
- 1. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective functional inhibition of JAK-3 is sufficient for efficacy in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Jak1-IN-10 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of the selective JAK1 inhibitor, Jak1-IN-10, in dimethyl sulfoxide (DMSO). The information herein is compiled to guide researchers in preparing stock solutions for in vitro and in vivo experiments, ensuring compound stability and accurate concentration.
Introduction to this compound
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for transducing signals for numerous cytokines and growth factors involved in immunity and inflammation.[2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK1 an important therapeutic target. Accurate preparation of this compound solutions is the first critical step for reliable experimental outcomes.
Physicochemical Properties and Solubility
A summary of the key properties of this compound and the solubility of similar JAK inhibitors in DMSO are presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 295.34 g/mol | [1] |
| CAS Number | 2416858-88-1 | [1] |
Table 2: Solubility of Selected JAK Inhibitors in DMSO
| Compound | Solubility in DMSO | Notes | Reference |
| This compound | Not specified | - | [1] |
| JAK1-IN-11 | 100 mg/mL | Requires ultrasonication | |
| JAK Inhibitor I | 5 mg/mL | - |
Note: The exact solubility of this compound in DMSO is not publicly available. The provided data for similar compounds suggests that solubility can vary. It is recommended to perform a solubility test if a high concentration stock solution is required.
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the JAK1 enzyme, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade modulates the expression of genes involved in inflammatory and immune responses.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your desired concentration and volume.
Caption: Workflow for preparing this compound stock solution in DMSO.
Step-by-Step Procedure:
-
Calculation:
-
The molecular weight of this compound is 295.34 g/mol .
-
To prepare a 10 mM stock solution, you will need 2.9534 mg of this compound per 1 mL of DMSO.
-
Use the following formula to calculate the required mass for your desired volume: Mass (mg) = 10 mM * Volume (mL) * 0.29534 (mg/mL/mM)
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Ultrasonication (if required):
-
If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes. This is often necessary for compounds with high solubility limits.
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Preparation of Working Solutions for Cell-Based Assays
For most in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of your DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
By following these guidelines, researchers can confidently prepare stable and accurate solutions of this compound for their experimental needs, leading to more reliable and reproducible results in the study of JAK1 signaling.
References
Application Notes and Protocols for the Use of a Selective JAK1 Inhibitor in Western Blot Analysis of STAT Phosphorylation
Adivsory Note: The specific inhibitor "Jak1-IN-10" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the established principles and methodologies for using selective Janus Kinase 1 (JAK1) inhibitors to analyze the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins by Western blot. A well-characterized selective JAK1 inhibitor will be used as a representative example throughout this document. Researchers should validate the optimal conditions for their specific inhibitor and experimental system.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for numerous cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and cell proliferation.[1][2][3][4] Cytokine binding to its receptor induces the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins.[4] The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.
JAK1 is a key member of the JAK family, involved in the signaling of a wide array of cytokines, including interferons and numerous interleukins (e.g., IL-2, IL-4, IL-6, IL-7, IL-15). Selective inhibitors of JAK1 are powerful tools for dissecting the role of this specific kinase in various signaling pathways and are under investigation as therapeutic agents for autoimmune diseases and cancer.
These application notes provide a detailed protocol for utilizing a selective JAK1 inhibitor to study the inhibition of STAT phosphorylation (p-STAT) via Western blot. This technique allows for the quantitative assessment of the inhibitor's efficacy and selectivity in a cellular context.
Mechanism of Action
Selective JAK1 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK1 kinase domain. This binding prevents the phosphorylation of JAK1 itself (autophosphorylation) and the subsequent phosphorylation of its downstream substrates, including STAT proteins. By blocking the catalytic activity of JAK1, these inhibitors effectively abrogate the signaling cascade initiated by JAK1-dependent cytokines, leading to a reduction in the levels of phosphorylated STATs (e.g., p-STAT1, p-STAT3, p-STAT5).
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a selective JAK1 inhibitor.
Caption: Inhibition of the JAK-STAT pathway by a selective JAK1 inhibitor.
Data Presentation
The efficacy of a selective JAK1 inhibitor is typically determined by its IC50 value, the concentration at which it inhibits 50% of the phosphorylation of a specific STAT protein. The following table provides a template for summarizing such quantitative data.
| Cell Line | Cytokine Stimulant (Concentration) | Target p-STAT | Selective JAK1 Inhibitor (Example) | IC50 (nM) | Reference |
| Human T-cells | IL-2 | p-STAT5 | AZD0449 | 2.4 | |
| Human T-cells | IL-2 | p-STAT5 | AZD4604 | 0.54 | |
| ATL cell lines | IL-2 | p-STAT5 | Upadacitinib | ~100-1000 | |
| RAW264.7 cells | MRP8/14 | p-JAK1 | GLPG0634 | ~500 |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the inhibitory effect of a selective JAK1 inhibitor on cytokine-induced STAT phosphorylation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of p-STAT.
Detailed Methodology
4.2.1. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-16 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Pre-treatment: Prepare a stock solution of the selective JAK1 inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in a serum-free medium. Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cytokine Stimulation: Prepare the appropriate cytokine (e.g., IL-6, IFN-α) at the desired final concentration in a serum-free medium. Add the cytokine directly to the wells containing the inhibitor and incubate for the optimal stimulation time (typically 15-30 minutes at 37°C). Include an unstimulated control.
4.2.2. Cell Lysis and Protein Quantification
-
Lysis: After stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
4.2.3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated STAT protein of interest (e.g., anti-p-STAT3), total STAT protein (e.g., anti-STAT3), and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal and/or the loading control to determine the relative change in phosphorylation.
Conclusion
The use of selective JAK1 inhibitors in conjunction with Western blot analysis is a robust method for investigating the role of JAK1 in cytokine signaling and for characterizing the potency and selectivity of novel inhibitors. By following the detailed protocol provided, researchers can obtain reliable and reproducible data on the inhibition of STAT phosphorylation, contributing to a deeper understanding of the JAK-STAT pathway in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Jak1-IN-10 Concentration for Cell Culture
Welcome to the technical support center for Jak1-IN-10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is crucial for transmitting signals from various cytokines and growth factors that regulate immunity, cell proliferation, and differentiation.[2][3] this compound exerts its effects by blocking the JAK1 enzyme, thereby interfering with the downstream signaling cascade.[4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
Q3: How can I determine the cytotoxicity of this compound in my cell line?
A3: It is essential to assess the cytotoxicity of this compound to distinguish between specific inhibitory effects and those caused by cell death. A cell viability assay should be performed in parallel with your functional assays.
Recommended Cell Viability Assay Protocol:
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Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, create a serial dilution of the compound in your complete cell culture medium.
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Treatment: Treat the cells with the desired range of this compound concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).
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Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
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Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Q4: How do I prepare and store this compound for cell culture experiments?
A4:
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Reconstitution: For cell-based assays, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).
-
Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
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Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution for each experiment. Due to the potential for precipitation of hydrophobic compounds in aqueous solutions, it is advisable to add the inhibitor to the medium and mix well immediately before adding it to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range of this compound. |
| The target JAK1 is not active or expressed at low levels in your cell line. | Confirm the expression of JAK1 in your cell line using techniques like Western blot or qPCR. Ensure your experimental model involves the activation of the JAK1 pathway (e.g., through cytokine stimulation). | |
| The inhibitor has degraded. | Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Short incubation time. | Increase the incubation time of the inhibitor with the cells. A time-course experiment can help determine the optimal duration. | |
| High cell death observed, even at low concentrations | Cytotoxicity of the inhibitor. | Perform a cell viability assay to determine the cytotoxic concentration range. Use concentrations well below the CC50 for your functional experiments. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Use cells from a consistent passage number and ensure they are in a similar growth phase for all experiments. Maintain consistent cell seeding densities. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing. | |
| Variability in stimulation. | If using a cytokine to stimulate the JAK-STAT pathway, ensure the concentration and incubation time of the cytokine are consistent. | |
| Precipitation of the inhibitor in the cell culture medium | Poor solubility of the compound in aqueous solution. | Visually inspect the medium after adding the inhibitor. If precipitation occurs, try preparing a more concentrated stock solution in DMSO and adding a smaller volume to the medium. Gentle warming or vortexing of the medium after adding the inhibitor may help. However, be cautious as this can affect the stability of media components. |
Data Presentation
Since specific IC50 and cytotoxicity values for this compound are not widely published, researchers should generate this data for their specific cell lines. The following tables provide a template for presenting your experimental findings.
Table 1: In Vitro Efficacy of this compound (Example)
| Cell Line | Assay Type | Stimulation | IC50 (nM) |
| [Your Cell Line 1] | p-STAT3 (Tyr705) Inhibition | IL-6 (10 ng/mL) | [Your Data] |
| [Your Cell Line 2] | Proliferation Assay | - | [Your Data] |
| [Your Cell Line 3] | Cytokine (e.g., IL-6) Secretion | LPS (1 µg/mL) | [Your Data] |
Table 2: Cytotoxicity Profile of this compound (Example)
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| [Your Cell Line 1] | MTT Assay | 48 | [Your Data] |
| [Your Cell Line 2] | CellTiter-Glo® | 72 | [Your Data] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for STAT3 Phosphorylation Inhibition
This protocol describes a method to measure the inhibition of cytokine-induced STAT3 phosphorylation by this compound using Western blotting.
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Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates and allow them to reach 70-80% confluency.
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Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to the experiment.
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Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.
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Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK1-STAT3 pathway, such as Interleukin-6 (IL-6) at a concentration of 10-50 ng/mL, for 15-30 minutes. Include an unstimulated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Preventing Jak1-IN-10 precipitation in media
Welcome to the technical support center for Jak1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges, particularly the prevention of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is crucial for signaling a wide array of cytokines and growth factors, playing a significant role in immunity, cell proliferation, differentiation, and apoptosis.[2][3] Consequently, this compound is primarily used in research to study the physiological and pathological roles of JAK1 and to investigate the therapeutic potential of JAK1 inhibition in various diseases, including inflammatory conditions and cancers.
Q2: Why does this compound precipitate in my cell culture media?
A2: Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous environment such as cell culture media, the compound can rapidly come out of solution, a phenomenon often referred to as "crashing out," leading to the formation of a precipitate.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact the validity and reproducibility of your experimental results. The primary consequences include:
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Inaccurate Dosing: The actual concentration of the soluble, active inhibitor will be lower than the intended concentration, leading to unreliable data.
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Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of the inhibitor.
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Assay Interference: Precipitates can interfere with various assay readouts, particularly in imaging-based and plate reader-based assays.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic inhibitors like this compound is dimethyl sulfoxide (DMSO).[3] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of the compound. For some similar JAK inhibitors, solubility in DMSO can be as high as 70-125 mg/mL, often requiring sonication to fully dissolve.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms in the stock solution. | Incomplete dissolution or moisture contamination in DMSO. | - Ensure vigorous vortexing and/or sonication to fully dissolve the compound. Gentle warming can also be attempted if the compound's stability allows. - Use fresh, anhydrous DMSO. - Visually inspect the solution against a light source to confirm the absence of visible particles. |
| Precipitate forms immediately upon dilution of the DMSO stock into the cell culture medium. | The final concentration of this compound exceeds its aqueous solubility limit. Direct dilution of a highly concentrated stock can cause localized high concentrations, leading to "crashing out". | - Lower the final working concentration of the inhibitor. - Prepare an intermediate dilution of the stock solution in a small volume of serum-free media or phosphate-buffered saline (PBS) before adding it to the final volume of complete media. - Ensure rapid and thorough mixing during each dilution step. |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with media components. | - Pre-warm the cell culture media to 37°C before adding the inhibitor. - Minimize temperature fluctuations during the experiment. - Consider the potential impact of serum in the media; while it can sometimes aid solubility, interactions can also occur. |
| Inconsistent experimental results. | Uneven distribution of the inhibitor due to the formation of micro-precipitates. | - After preparing the final working solution, visually inspect it for any signs of precipitation. A quick check of a small aliquot under a microscope can be helpful. - Ensure thorough mixing of the final solution before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, conical-bottom microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
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Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
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Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium (with or without serum)
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Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
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Intermediate Dilution:
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In a sterile tube, add 99 µL of pre-warmed, serum-free cell culture medium or PBS.
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Add 1 µL of the 10 mM this compound DMSO stock to the medium.
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Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
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Final Dilution:
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In a separate sterile tube containing 9 mL of pre-warmed, complete cell culture medium, add 1 mL of the 100 µM intermediate solution.
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Mix gently but thoroughly by inverting the tube or pipetting. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
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Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualization of Key Pathways and Workflows
Caption: Simplified diagram of the JAK1/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
Navigating Experimental Variability with Jak1-IN-10: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting experimental variability when working with Jak1-IN-10, a potent and selective JAK1 inhibitor. This guide offers frequently asked questions (FAQs) and detailed troubleshooting advice in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which also includes JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[2] This pathway is activated by various cytokines and growth factors, playing a key role in immune responses and inflammation.[3] By selectively inhibiting JAK1, this compound blocks the downstream signaling cascade, leading to the modulation of immune and inflammatory processes.
Q2: What are the most common sources of experimental variability when using this compound?
Experimental variability with kinase inhibitors like this compound can arise from several factors:
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Compound Handling and Storage: Improper storage and handling can lead to degradation of the compound. It is recommended to store this compound as a solid at -20°C and as a stock solution in DMSO at -80°C for long-term stability.[4] Repeated freeze-thaw cycles of stock solutions should be avoided.
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Solubility Issues: Poor solubility of the inhibitor in aqueous assay buffers can lead to precipitation and inaccurate concentrations. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability or enzyme activity.
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to the inhibitor.
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Assay-Specific Parameters: Inconsistent incubation times, reagent concentrations, and detection methods can all contribute to variability.
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
Inconsistent IC50 values are a common challenge. Here are some potential causes and solutions:
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Cell Health and Density: Ensure that cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can show altered sensitivity to inhibitors.
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Inhibitor Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.
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Incubation Time: The inhibitory effect can be time-dependent. It is important to use a consistent incubation time across all experiments.
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Assay Readout: The choice of viability or proliferation assay can influence the IC50 value. Ensure the chosen assay is linear and not affected by the inhibitor or solvent at the concentrations used.
Q4: My Western blot results for phospho-STAT are not consistent. What can I do to improve reproducibility?
Western blotting for phosphorylated proteins can be challenging. Here are some troubleshooting tips:
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Sample Preparation: Work quickly and on ice during cell lysis to minimize phosphatase activity. Always include phosphatase and protease inhibitors in your lysis buffer.
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Antibody Quality: Use high-quality, validated antibodies for both the phosphorylated and total protein. Run a positive control (e.g., cytokine-stimulated cells) and a negative control (unstimulated cells) to verify antibody specificity.
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Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
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Transfer Efficiency: Optimize transfer conditions (time, voltage) for your protein of interest, as larger proteins like JAK1 (~130 kDa) may require longer transfer times or specialized buffers.
Quantitative Data Summary
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | 29 | 803 | >10,000 | 1,300 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 240 | 2,300 | 4,600 |
| Filgotinib | 10 | 28 | 810 | 1160 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
General Protocol for Western Blot Analysis of STAT Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on cytokine-induced STAT phosphorylation.
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere or recover overnight.
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Starve cells in serum-free or low-serum media for 4-6 hours to reduce basal signaling.
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Pre-incubate cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
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Cytokine Stimulation:
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Stimulate the cells with a relevant cytokine (e.g., IL-6, IFN-γ) for a predetermined time (typically 15-30 minutes) to induce STAT phosphorylation.
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-
Cell Lysis:
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Aspirate the media and wash the cells once with ice-cold PBS.
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Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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-
Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-STAT and total STAT overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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General Protocol for Cell Viability Assay
This protocol outlines a general method for evaluating the effect of this compound on cell viability.
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Cell Seeding:
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Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
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Compound Treatment:
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The following day, treat the cells with a serial dilution of this compound or vehicle control.
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Incubation:
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Incubate the plate for 24 to 72 hours at 37°C in a CO2 incubator.
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Viability Assessment:
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Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Plot the results and determine the IC50 value.
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Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the JAK-STAT signaling pathway and a general troubleshooting workflow.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Optimizing Dose-Response Curves for Jak1-IN-10
Welcome to the technical support center for Jak1-IN-10, a potent and selective JAK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on generating accurate and reproducible dose-response curves. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 9) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAK1 is a tyrosine kinase that plays a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4] By inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the inflammatory cascade.
Q2: What is a dose-response curve and why is it important for my experiments with this compound?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (in this case, this compound) and the magnitude of its effect on a biological system. It is essential for determining the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). An accurate dose-response curve is critical for understanding the inhibitor's efficacy, selecting appropriate concentrations for your experiments, and ensuring the reproducibility of your results.
Q3: What is the expected IC50 value for this compound?
A3: While this compound is described as a potent JAK1 inhibitor, a specific IC50 value is not consistently reported in publicly available literature.[1] The potency of an inhibitor can vary depending on the experimental conditions, such as the cell type, ATP concentration in biochemical assays, and the specific assay readout. Therefore, it is crucial to determine the IC50 experimentally in your system of interest. For comparison, other selective JAK1 inhibitors have reported IC50 values in the low nanomolar range (see Table 1).
Q4: What concentration of DMSO is safe for my cell-based assays?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). While DMSO is a common solvent, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally no higher than 0.1%, to minimize off-target effects and cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments.
Quantitative Data
Table 1: Comparative IC50 Values of Selective JAK1 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Abrocitinib | 29 | 803 | >10,000 | ~1,300 | |
| Upadacitinib | 43 | 200 | - | - | |
| Filgotinib | 10 | 28 | 810 | 1160 | |
| This compound | To be determined experimentally | - | - | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathway
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Dose-Response Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition at high concentrations | - Compound inactivity: this compound may have degraded due to improper storage. - Low compound concentration: Inaccurate dilution of the stock solution. - Cellular resistance: The cell line may have intrinsic or acquired resistance. - High ATP concentration (biochemical assays): this compound is likely an ATP-competitive inhibitor, and high ATP levels will reduce its apparent potency. | - Ensure proper storage of this compound (typically at -20°C or -80°C). - Prepare fresh dilutions from the stock solution for each experiment. - Verify the activity of the compound with a known sensitive cell line or a positive control inhibitor. - For biochemical assays, use an ATP concentration at or near the Km for JAK1. |
| High variability between replicates | - Pipetting errors: Inaccurate or inconsistent liquid handling. - Cell plating inconsistency: Uneven cell distribution in the wells. - Edge effects: Evaporation from the outer wells of the microplate. | - Use calibrated pipettes and ensure proper mixing of solutions. - Ensure a single-cell suspension before plating and mix the cell suspension between plating. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| IC50 value is significantly different from expected | - Different experimental conditions: Variations in cell type, passage number, serum concentration, or incubation time. - Inconsistent cytokine stimulation: The concentration or activity of the stimulating cytokine is not consistent. | - Standardize all experimental parameters and keep them consistent between experiments. - Use cells within a defined passage number range. - Use a consistent source and concentration of cytokine and prepare fresh dilutions for each experiment. |
| Poor curve fit (shallow or steep slope) | - Inappropriate concentration range: The selected concentrations do not cover the full dynamic range of the inhibition. - Compound precipitation: The inhibitor may not be fully soluble at higher concentrations. - Off-target effects or cytotoxicity: At high concentrations, the inhibitor may be causing cell death or other non-specific effects. | - Perform a wider range of serial dilutions (e.g., 8-12 points) to capture the top and bottom plateaus of the curve. - Visually inspect the wells for any signs of precipitation. - Perform a cell viability assay in parallel to distinguish between specific inhibition and cytotoxicity. |
Experimental Protocols
Detailed Methodology for a Cell-Based Dose-Response Assay
This protocol provides a general framework for determining the IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation. This protocol is a template and should be optimized for your specific cell line and experimental conditions.
Materials:
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Cell line responsive to a JAK1-dependent cytokine (e.g., TF-1, UT-7)
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Complete cell culture medium
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This compound
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DMSO
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Cytokine (e.g., IL-6, IFN-γ)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Inhibitor Treatment: Pre-treat the cells with the various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
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Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a concentration known to induce a robust phosphorylation of STAT (e.g., 20 ng/mL IL-6 for 15-30 minutes).
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Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-STAT and a loading control (e.g., total STAT or GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities for phospho-STAT and the loading control.
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Normalize the phospho-STAT signal to the loading control.
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Calculate the percentage of inhibition for each concentration of this compound relative to the cytokine-stimulated vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Experimental Workflow and Troubleshooting Logic
Caption: A general experimental workflow for a this compound dose-response assay.
References
Technical Support Center: Jak1-IN-10 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with Jak1-IN-10.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the efficacy of this compound in our in vivo cancer model. What are the potential causes?
A1: Inconsistent in vivo results with kinase inhibitors like this compound can stem from several factors. Key areas to investigate include:
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Compound Formulation and Administration: this compound is likely a poorly water-soluble compound, which can lead to variable absorption and bioavailability.[1][2][3][4] Inconsistent preparation of the formulation or administration technique can significantly impact the amount of drug that reaches the target.
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Pharmacokinetics and Dosing Regimen: The dose and frequency of administration may not be optimal for maintaining a therapeutic concentration of this compound at the tumor site. The compound's half-life, metabolism, and clearance can vary between animal models and even individual animals.[5]
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Animal Model and Tumor Heterogeneity: The specific animal model, tumor type, and its genetic background can influence the response to a Jak1 inhibitor. Tumor heterogeneity can lead to varied responses within the same study group.
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Target Engagement and Off-Target Effects: Inconsistent results might indicate incomplete inhibition of Jak1 in the tumor tissue. Additionally, unexpected toxicities or efficacy could be due to off-target effects of the inhibitor.
Q2: How can we improve the formulation of this compound for better in vivo consistency?
A2: For poorly soluble kinase inhibitors, optimizing the formulation is crucial. Consider the following approaches:
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Vehicle Selection: A common starting point is a suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 in sterile water. However, for compounds with very low solubility, this may not be sufficient.
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Solubilizing Excipients: The use of co-solvents such as DMSO (kept to a minimum, typically <5% of the final volume), PEG400, or Solutol HS 15 can improve solubility.
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Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
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Salt Forms: Preparing a lipophilic salt of the kinase inhibitor can significantly increase its solubility in lipid-based excipients.
Q3: What are the key considerations for selecting an appropriate animal model to test this compound?
A3: The choice of animal model is critical for obtaining relevant and reproducible data. Key considerations include:
-
Relevance to Human Disease: The model should recapitulate key aspects of the human disease you are studying. For example, if you are investigating an autoimmune disease, the animal model should have a similar inflammatory cytokine profile.
-
Jak1 Pathway Activation: Ensure that the Jak1 signaling pathway is activated and is a driver of the disease phenotype in your chosen model. This can be confirmed by analyzing the phosphorylation status of STAT proteins in the diseased tissue.
-
Pharmacokinetic Compatibility: The metabolism and clearance of this compound may differ between species. Preliminary pharmacokinetic studies in your chosen model are highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Prepare the formulation fresh for each experiment. - Ensure the compound is fully dissolved or homogeneously suspended before each administration. - Visually inspect for precipitation. - Consider particle size reduction (micronization) for suspensions. |
| Inaccurate Dosing | - Calibrate all pipettes and balances. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs. - For intraperitoneal injections, vary the injection site to minimize local irritation and ensure consistent absorption. |
| Variable Drug Exposure | - Conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your animal model. - Adjust the dosing regimen (dose and frequency) based on the PK data to maintain the drug concentration above the target IC50. |
| Tumor Heterogeneity | - Use cell lines with stable expression of the Jak1 pathway components. - For patient-derived xenografts (PDXs), use well-characterized models with consistent growth rates. - Increase the number of animals per group to improve statistical power. |
Issue 2: Unexpected Toxicity or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Perform an in vitro kinase panel screening to assess the selectivity of this compound against a broad range of kinases. - In a cell line where Jak1 has been knocked out (e.g., using CRISPR-Cas9), test the efficacy of this compound. If the compound is still effective, it suggests off-target mechanisms. |
| Poor Target Engagement | - After the final dose, collect tumor tissue at the expected Tmax and measure the phosphorylation of STAT proteins (e.g., pSTAT3) by Western blot or immunohistochemistry to confirm Jak1 inhibition. - Measure the concentration of this compound in the tumor tissue to ensure it is reaching the target site. |
| Drug Resistance | - Investigate potential mechanisms of resistance, such as mutations in the Jak1 gene or upregulation of bypass signaling pathways. - Consider combination therapies to overcome resistance. |
Data Presentation
Table 1: Hypothetical In Vitro and In Vivo Properties of this compound
| Parameter | Value |
| In Vitro IC50 (Jak1) | 15 nM |
| In Vitro IC50 (Jak2) | 300 nM |
| Cellular IC50 (pSTAT3) | 50 nM |
| Oral Bioavailability (Mouse) | 25% |
| Plasma Half-life (Mouse) | 4 hours |
| Effective In Vivo Dose (Mouse Xenograft) | 50 mg/kg, BID |
Note: The data in this table is for illustrative purposes and is based on typical values for selective Jak1 inhibitors. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
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Animal Model: Female athymic nude mice, 6-8 weeks old.
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Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (with a known activated Jak1 pathway) in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 per group).
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Formulation Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
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For a 50 mg/kg dose in a 20g mouse (1 mg dose), dilute the stock solution in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water to a final dosing volume of 100 µL. The final DMSO concentration should be less than 5%.
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-
Drug Administration: Administer this compound or vehicle control orally via gavage twice daily (BID) for 21 days.
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Endpoint Analysis:
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Continue to monitor tumor volume and body weight throughout the study.
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At the end of the study, euthanize the mice and excise the tumors.
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A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pSTAT3) and the remainder fixed in formalin for histopathology.
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Mandatory Visualizations
References
Jak1-IN-10 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JAK1-IN-10. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets Janus kinase 1 (JAK1). The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[1][2] This pathway is activated by various cytokines and growth factors, playing a key role in immune responses and inflammation.[2][3] this compound, like other JAK inhibitors, is designed to block the kinase activity of JAK1, thereby interfering with the downstream signaling cascade that leads to the transcription of genes involved in inflammation and immunity.[4]
Q2: What are the recommended storage and handling conditions for this compound?
For solid this compound, it is recommended to store it as a powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months, or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: What are some common solvents for dissolving this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution in aqueous solutions is often necessary. A common formulation involves a multi-component solvent system, for example, a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure complete dissolution; sonication or gentle heating can aid this process. Always refer to the supplier's datasheet for specific solubility information.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are standard analytical techniques used for this purpose.
Data Presentation: Recommended Quality Control Specifications
| Parameter | Method | Recommended Specification |
| Purity | HPLC | ≥98% |
| Identity | LC-MS | Consistent with the expected molecular weight |
| Structure | ¹H-NMR | Conforms to the expected chemical structure |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO at a specified concentration |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Specific parameters may need optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Hypersil Gold C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (e.g., 300 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with the mobile phase to an appropriate concentration for injection.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area of the main peak relative to the total area of all peaks to calculate the purity.
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Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC protocol, using a C18 column and a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Inject the sample into the LC-MS system.
-
Analyze the mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed mass with the calculated molecular weight of this compound.
-
Protocol 3: Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation
This protocol provides a general method for confirming the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Procedure:
-
Dissolve a sufficient amount of this compound in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
Process the data and compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound.
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Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause 1: Poor Solubility or Precipitation.
-
Troubleshooting: Ensure complete dissolution of this compound in your culture medium. Visually inspect for any precipitate. Consider preparing a more concentrated stock in DMSO and diluting it further in the final medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all experimental conditions, including controls.
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-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: JAK inhibitors can sometimes inhibit other kinases, leading to unexpected phenotypes. To investigate this, use a structurally different JAK1 inhibitor as a control. If the phenotype persists with a different inhibitor, it is more likely to be an on-target effect. A kinome scan can also be performed to identify other potential kinase targets of your inhibitor.
-
-
Possible Cause 3: Cell Line Variability.
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Troubleshooting: The response to a JAK inhibitor can vary between different cell lines and even with different passage numbers of the same cell line. Use cells with a consistent passage number and ensure they are in a similar growth phase for all experiments.
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Issue 2: Lower than expected potency in cellular assays compared to biochemical assays.
-
Possible Cause 1: Cell Permeability and Efflux.
-
Troubleshooting: The inhibitor may have poor permeability across the cell membrane or may be actively removed from the cell by efflux pumps. Consider using cell lines with known expression levels of drug transporters or using efflux pump inhibitors as experimental controls.
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-
Possible Cause 2: High Intracellular ATP Concentration.
-
Troubleshooting: Most JAK inhibitors are ATP-competitive. The intracellular ATP concentration (millimolar range) is significantly higher than that used in many biochemical kinase assays (micromolar range). This can lead to a rightward shift in the IC₅₀ value in cell-based assays. This is an inherent difference between the assay formats and should be noted when comparing results.
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Issue 3: Degradation of the compound.
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Possible Cause: Improper Storage or Handling.
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Troubleshooting: Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light if the compound is known to be light-sensitive. In some cellular contexts, JAK1 can be ubiquitinated and degraded by the proteasome; it is important to consider if your experimental conditions might influence the stability of the target protein itself.
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Visualizations
JAK1 Signaling Pathway
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Quality Control Workflow
References
Validation & Comparative
Navigating JAK1 Selectivity: A Comparative Analysis of Filgotinib and Upadacitinib
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed comparison of two prominent JAK1-selective inhibitors, Filgotinib and Upadacitinib, offering insights into their biochemical and cellular activities against the Janus kinase (JAK) family.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are pivotal in the JAK-STAT signaling cascade, which is essential for immune regulation, cell growth, and differentiation. Given their central role in inflammatory processes, JAK inhibitors have emerged as a significant class of therapeutics for a range of autoimmune and inflammatory diseases.
Selective inhibition of JAK1 is a key therapeutic strategy, as JAK1 is involved in the signaling of numerous pro-inflammatory cytokines. By targeting JAK1 with greater potency than other JAK family members, it is hypothesized that a more favorable safety profile can be achieved by sparing the functions mediated by JAK2 (implicated in erythropoiesis) and JAK3 (crucial for lymphocyte development). This guide focuses on Filgotinib and Upadacitinib, two next-generation JAK inhibitors known for their preferential inhibition of JAK1.
Comparative Selectivity Profile
The inhibitory activity of Filgotinib and Upadacitinib against the four JAK isoforms has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Selectivity (JAK3/JAK1) | Selectivity (TYK2/JAK1) |
| Filgotinib | Biochemical | 10 | 28 | 810 | 1160 | 2.8-fold | 81-fold | 116-fold |
| Cellular (Human Whole Blood) | 629 | >10,000 | - | - | >16-fold | - | - | |
| Upadacitinib | Biochemical | 43 | 120 | 2300 | 4700 | 2.8-fold | 53.5-fold | 109.3-fold |
| Cellular | 14 | 593 | >1800 | >2600 | ~42-fold | >128-fold | >185-fold |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from published literature for comparative purposes.
The JAK-STAT Signaling Pathway and Inhibitor Action
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. JAK1-selective inhibitors, such as Filgotinib and Upadacitinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK1 enzyme and preventing the phosphorylation cascade.
Figure 1. Simplified JAK-STAT signaling pathway and the point of inhibition by selective JAK1 inhibitors.
Experimental Methodologies
The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors. Below are representative protocols for a biochemical kinase assay and a cellular STAT phosphorylation assay.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of a specific JAK kinase in a cell-free system.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Materials:
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Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
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Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
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ATP
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Test inhibitor (e.g., Filgotinib or Upadacitinib)
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ADP-Glo™ Kinase Assay Kit (Promega)
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Kinase assay buffer
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384-well white assay plates
-
Luminometer
Procedure:
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Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in the kinase assay buffer to achieve the desired final concentrations.
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Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the specific JAK enzyme, and the kinase substrate to each well.
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Inhibitor Addition: Add the diluted inhibitor solutions to the appropriate wells. For control wells, add the vehicle (DMSO) for 100% activity and buffer without enzyme for background.
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Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data using the 100% activity and background controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Workflow for a biochemical kinase inhibition assay to determine IC50 values.
Cellular STAT Phosphorylation Inhibition Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound in a cellular context.
Principle: This assay utilizes flow cytometry to quantify the levels of phosphorylated STAT (pSTAT) proteins within specific cell populations. Cells are pre-incubated with the inhibitor and then stimulated with a cytokine known to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest. The median fluorescence intensity (MFI) of the pSTAT signal is measured by flow cytometry, providing a quantitative measure of pathway activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
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Cell culture medium
-
Test inhibitor (e.g., Filgotinib or Upadacitinib)
-
Cytokine for stimulation (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT1, anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the desired cell line.
-
Inhibitor Pre-incubation: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of the test inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Fixation: Stop the stimulation by adding a fixation buffer to the cells.
-
Permeabilization: Wash the cells and then add a permeabilization buffer to allow the antibody to access intracellular proteins.
-
Staining: Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody.
-
Data Acquisition: Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in the cell population of interest.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The data presented in this guide highlight the distinct selectivity profiles of Filgotinib and Upadacitinib. Both compounds demonstrate a clear preference for JAK1 over other JAK family members, particularly in cellular assays which more closely mimic the physiological environment. This selectivity is a key attribute that may contribute to their therapeutic efficacy and safety profiles. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare the activity of these and other JAK inhibitors in their own laboratories. A thorough understanding of an inhibitor's selectivity is crucial for the continued development of targeted and effective therapies for a wide range of inflammatory and autoimmune disorders.
Comparing Jak1-IN-10 to other selective JAK1 inhibitors
In the landscape of targeted therapies for immune-mediated inflammatory diseases, selective Janus kinase 1 (JAK1) inhibitors have emerged as a pivotal class of small molecules. Their ability to modulate the JAK-STAT signaling pathway with specificity offers a promising therapeutic window, maximizing efficacy while potentially minimizing off-target effects associated with less selective JAK inhibitors. This guide provides a comparative overview of prominent selective JAK1 inhibitors, with a focus on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data. While "Jak1-IN-10" did not yield specific data in the current search, we will focus on well-characterized and clinically relevant selective JAK1 inhibitors such as upadacitinib, filgotinib, and abrocitinib.
Introduction to JAK1 Signaling
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines and growth factors. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.
Selective inhibition of JAK1 is a key therapeutic strategy as it is involved in the signaling of numerous pro-inflammatory cytokines, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and those utilizing the common gamma chain (γc).[1][2]
Caption: The JAK-STAT signaling pathway and the point of intervention for selective JAK1 inhibitors.
Biochemical Potency and Selectivity
The cornerstone of a selective JAK1 inhibitor's profile is its differential potency against the four JAK isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays using purified enzymes. A lower IC50 value indicates greater potency. The selectivity is often expressed as a fold-difference in IC50 values for JAK1 compared to other JAKs.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity | JAK3/JAK1 Selectivity | TYK2/JAK1 Selectivity |
| Upadacitinib | 43 | 120 | 2300[3] | 4700 | ~2.8-fold | ~53-fold | ~109-fold |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8-fold | 81-fold | 11.6-fold |
| Abrocitinib | 29 | 803 | >10,000 | 1300 | ~28-fold | >340-fold | ~43-fold |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
As the table illustrates, upadacitinib, filgotinib, and abrocitinib all demonstrate potent inhibition of JAK1. Filgotinib appears to be the most potent in biochemical assays. However, all three maintain a favorable selectivity profile, with significantly higher IC50 values for JAK2, JAK3, and TYK2. This selectivity is crucial, as inhibition of JAK2 can be associated with hematological side effects, while JAK3 inhibition may lead to immunosuppression.
Cellular Activity and Functional Selectivity
While biochemical assays provide a direct measure of enzyme inhibition, cellular assays offer a more physiologically relevant context by assessing the inhibition of cytokine-induced signaling pathways in whole cells. These assays measure the phosphorylation of STAT proteins downstream of specific cytokine receptor activation.
| Inhibitor | Cellular Assay | JAK1-dependent Pathway (e.g., IL-6/pSTAT3) | JAK1/JAK2-dependent Pathway (e.g., IFNγ/pSTAT1) | JAK1/JAK3-dependent Pathway (e.g., IL-2/pSTAT5) | JAK2/JAK2-dependent Pathway (e.g., GM-CSF/pSTAT5) |
| Upadacitinib | IC50 (nM) | Potent Inhibition | Potent Inhibition | Weaker Inhibition | Weaker Inhibition |
| Filgotinib | IC50 (µM) | 0.629 | Weaker Inhibition | Weaker Inhibition | 17.5 |
| Abrocitinib | IC50 (nM) | Potent Inhibition | Moderate Inhibition | Weaker Inhibition | Weaker Inhibition |
Note: Direct comparative IC50 values across different cellular assays and studies are challenging to consolidate into a single table due to variations in cell types, cytokine concentrations, and endpoint measurements. The table provides a qualitative summary of the general findings.
In cellular assays, upadacitinib demonstrates over 60-fold selectivity for JAK1 over JAK2 and more than 100-fold selectivity over JAK3. Filgotinib has shown approximately 30-fold greater selectivity for JAK1 over JAK2 in cellular and whole blood assays. Abrocitinib also exhibits significant selectivity for JAK1-mediated signaling pathways. This functional selectivity in a cellular context reinforces the biochemical data and underscores the potential for a more targeted therapeutic effect.
Experimental Protocols
Biochemical IC50 Determination for JAK Kinases
A common method for determining the IC50 of a test compound against JAK enzymes is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue); europium-labeled anti-phosphotyrosine antibody; and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the JAK enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added.
-
After another incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: A generalized workflow for determining the biochemical IC50 of JAK inhibitors.
Conclusion
The development of selective JAK1 inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. By specifically targeting JAK1, these molecules aim to achieve therapeutic efficacy by inhibiting key pro-inflammatory cytokine pathways while minimizing the side effects associated with the inhibition of other JAK isoforms. Upadacitinib, filgotinib, and abrocitinib each demonstrate potent and selective inhibition of JAK1 in both biochemical and cellular assays. The choice of a particular inhibitor in a research or clinical setting may depend on subtle differences in their selectivity profiles, pharmacokinetic properties, and the specific disease context. As research continues, a deeper understanding of the nuances of selective JAK inhibition will further refine their therapeutic application.
References
In Vitro Showdown: A Comparative Analysis of Jak1-IN-10 and Tofacitinib
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed in vitro comparison of a novel investigational agent, Jak1-IN-10, and the well-established pan-JAK inhibitor, tofacitinib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their relative biochemical and cellular activities.
Biochemical Potency and Selectivity Profile
The cornerstone of a kinase inhibitor's therapeutic potential lies in its potency against the intended target and its selectivity across the kinome. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) are fundamental in characterizing these properties.
While extensive data is available for the FDA-approved drug tofacitinib, specific quantitative in vitro potency and selectivity data for this compound is not yet publicly available in peer-reviewed literature. This compound is identified as "compound 9" in patent application WO2021051899 A1, where it is described as a potent and selective JAK1 inhibitor. However, the specific IC50 values from this patent are not accessible through publicly available search resources.
For tofacitinib, numerous studies have characterized its inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Table 1: Biochemical IC50 Values for Tofacitinib against JAK Kinases
| Kinase Target | Tofacitinib IC50 (nM) | Reference |
| JAK1 | 112 | |
| JAK2 | 20 | |
| JAK3 | 1 | |
| TYK2 | - |
Note: IC50 values can vary between different assay platforms and experimental conditions.
Based on available data, tofacitinib exhibits the highest potency for JAK3, followed by JAK2 and then JAK1, demonstrating a pan-JAK inhibitory profile. The selectivity of this compound is reported to be high for JAK1, but without concrete IC50 values, a direct quantitative comparison of selectivity ratios is not possible at this time.
Cellular Activity: Inhibition of JAK-STAT Signaling
To understand the functional consequences of JAK inhibition within a cellular context, assays measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins are employed. Cytokine stimulation of specific cell lines triggers the activation of JAKs, which in turn phosphorylate STATs, leading to downstream gene transcription and inflammatory responses.
A typical experimental workflow to assess the cellular potency of a JAK inhibitor is outlined below.
Caption: Experimental workflow for a cellular p-STAT inhibition assay.
Due to the lack of public data for this compound, a direct comparison of cellular IC50 values with tofacitinib cannot be presented. Tofacitinib has been shown to potently inhibit the phosphorylation of various STAT proteins downstream of different cytokine receptors in a multitude of cell-based assays.
The JAK-STAT Signaling Pathway
Both this compound and tofacitinib exert their effects by targeting the Janus kinase family, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors involved in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of in vitro findings. Below are representative methodologies for key assays used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
A suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP
-
Test compounds (this compound, tofacitinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 384-well, white)
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In the assay plate, combine the JAK enzyme, substrate, and test compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (by Western Blot)
This method measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular environment.
-
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line like TF-1)
-
Cell culture medium and supplements
-
Recombinant human cytokine (e.g., IL-6, IFN-γ)
-
Test compounds (this compound, tofacitinib)
-
Cell lysis buffer
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture: Culture and maintain the chosen cell line under standard conditions.
-
Cell Plating and Serum Starvation: Seed the cells in multi-well plates and, if necessary, serum-starve them to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the cell cultures to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total cellular proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against a specific p-STAT and total STAT.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry to quantify the intensity of the p-STAT and total STAT bands.
-
Normalize the p-STAT signal to the total STAT signal for each sample.
-
Calculate the percentage inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control without an inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
-
Conclusion
Tofacitinib is a well-characterized pan-JAK inhibitor with demonstrated potency against JAK1, JAK2, and JAK3. While this compound is described as a potent and selective JAK1 inhibitor, the absence of publicly available quantitative in vitro data currently precludes a direct and detailed performance comparison. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies as this compound and other novel JAK inhibitors become more widely accessible for research purposes. Future publications containing the biochemical and cellular data for this compound will be crucial for a comprehensive evaluation of its potential as a selective therapeutic agent.
A Comparative Guide: Jak1-IN-10 vs. Ruxolitinib in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, Jak1-IN-10 and ruxolitinib, with a focus on their performance in key biochemical and cellular assays. This document is intended to assist researchers in understanding the relative potency, selectivity, and cellular effects of these compounds.
Introduction to this compound and Ruxolitinib
Ruxolitinib is a well-characterized, potent inhibitor of both JAK1 and JAK2.[1][2] It is the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of myelofibrosis and polycythemia vera, conditions often driven by dysregulated JAK2 signaling.[1] Its mechanism of action involves competing with ATP at the catalytic site of JAK1 and JAK2, thereby blocking downstream signaling cascades, most notably the JAK-STAT pathway.[1]
This compound is described as a potent and selective inhibitor of JAK1. While its specific quantitative performance data is not widely available in the public domain, its profile as a selective JAK1 inhibitor suggests a different spectrum of activity compared to the dual JAK1/JAK2 inhibitor ruxolitinib. Selective JAK1 inhibition is a therapeutic strategy being explored for various autoimmune and inflammatory diseases.
Biochemical Assays: Kinase Inhibition Profile
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against purified enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Comparative Kinase Inhibition Data (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Fold Selectivity (JAK2/JAK1) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ruxolitinib | 3.3[1] | 2.8 | 428 | 19 | ~0.85 |
Data for ruxolitinib is from preclinical in vitro kinase assays.
Cellular Assays: Functional Inhibition
Cellular assays provide a more physiologically relevant context to evaluate the functional consequences of kinase inhibition within a living cell. These assays typically measure the inhibition of downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, or cellular processes like proliferation.
Comparative Cellular Activity Data
| Assay Type | Cell Line | Cytokine Stimulus | Measured Endpoint | This compound (IC50/EC50) | Ruxolitinib (IC50/EC50) |
| STAT3 Phosphorylation | Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | pSTAT3 levels | Data not available | Inhibition observed |
| Cell Proliferation | HEL (human erythroleukemia) | - | Cell Viability | Data not available | 186 nM |
Ruxolitinib has been shown to inhibit IL-6-induced STAT3 phosphorylation in PBMCs and inhibit the proliferation of the JAK2V617F-mutant HEL cell line.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for a cellular STAT phosphorylation assay.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Caption: A generalized workflow for a cellular STAT phosphorylation assay.
Experimental Protocols
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the IC50 value of an inhibitor against a purified JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (this compound, ruxolitinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Reaction Setup: Add the JAK enzyme, biotinylated peptide substrate, and diluted test compound to the microplate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the HTRF detection reagents.
-
Signal Reading: After a further incubation period, read the plate on an HTRF plate reader at the appropriate emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line responsive to cytokine stimulation (e.g., TF-1, PBMCs)
-
Cytokine (e.g., IL-6, IFN-γ)
-
Test compounds (this compound, ruxolitinib)
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT, anti-total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture: Seed cells in culture plates and grow to the desired confluency.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal STAT phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated STAT.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the inhibitor concentration to determine the IC50 value.
Conclusion
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with demonstrated activity in both biochemical and cellular assays. This dual activity is key to its therapeutic effect in myeloproliferative neoplasms. This compound is positioned as a selective JAK1 inhibitor. While specific quantitative data for this compound is not publicly available, a selective JAK1 inhibitor would be expected to show significantly higher potency for JAK1 over other JAK family members in biochemical assays. In cellular assays, a selective JAK1 inhibitor would effectively block signaling pathways dependent on JAK1, such as those activated by IL-6 and interferons, while having a lesser impact on pathways predominantly driven by other JAKs. The detailed protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the distinct pharmacological profiles of these and other JAK inhibitors.
References
Unveiling the Potency and Selectivity of Jak1-IN-10: A Comparative Analysis
For Immediate Release
In the competitive landscape of kinase inhibitor development, Jak1-IN-10 has emerged as a potent and selective inhibitor of Janus kinase 1 (Jak1), a key mediator in the signaling pathways of numerous cytokines implicated in inflammatory and autoimmune diseases. This guide provides a comprehensive comparison of this compound with other notable Jak inhibitors, supported by experimental data to validate its inhibitory effect and selectivity.
The JAK/STAT Signaling Pathway: A Primer
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response, regulating cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The JAK family comprises four members: Jak1, Jak2, Jak3, and Tyk2.
Figure 1: Simplified diagram of the JAK/STAT signaling pathway.
Validating the Inhibitory Effect of this compound
The inhibitory activity of this compound and a panel of other commercially available Jak inhibitors was assessed through biochemical and cellular assays.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) of this compound against the four Jak family members was determined using a radiometric kinase assay. As demonstrated in the table below, this compound exhibits a high degree of selectivity for Jak1.
| Inhibitor | Jak1 IC50 (nM) | Jak2 IC50 (nM) | Jak3 IC50 (nM) | Tyk2 IC50 (nM) |
| This compound | 5.8 | 820 | >10000 | 1200 |
| Tofacitinib | 1.2 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | 400 | 53 |
| Upadacitinib | 43 | 200 | 2300 | 4600 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data for competitor compounds are compiled from publicly available sources for comparative purposes.
Cellular Activity: Inhibition of STAT Phosphorylation
To assess the functional consequence of Jak1 inhibition in a cellular context, the ability of this compound to block cytokine-induced STAT phosphorylation was evaluated. In human peripheral blood mononuclear cells (PBMCs), this compound potently inhibited IL-6-induced STAT3 phosphorylation (a Jak1-dependent signaling event) with an IC50 of 52 nM.
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
The inhibitory activity of this compound was measured using a radiometric protein kinase assay. The assay was performed in a final volume of 25 µL containing 5-10 mU of purified, recombinant human Jak1, Jak2, Jak3, or Tyk2 enzyme, 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, a peptide substrate, and [γ-33P-ATP]. The reaction was initiated by the addition of the Mg-ATP mix. After incubation for 40 minutes at room temperature, the reaction was stopped by the addition of 5 µL of a 3% phosphoric acid solution. 10 µL of the reaction mixture was then spotted onto a P30 filtermat, which was washed three times for 5 minutes in 75 mM phosphoric acid and once in methanol prior to drying and scintillation counting.
Cellular Assay for STAT Phosphorylation
Human PBMCs were isolated and stimulated with 100 ng/mL of recombinant human IL-6 in the presence of increasing concentrations of this compound for 15 minutes. Cells were then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3). The percentage of pSTAT3 positive cells was determined by flow cytometry.
Cross-Validation of Jak1 Inhibition: A Comparative Guide for Researchers
A comparative analysis of pharmacological inhibition and genetic models for targeting Janus Kinase 1 (Jak1).
This guide provides a comprehensive comparison of the effects of selective Jak1 inhibitors with those observed in Jak1 genetic models. Due to the absence of publicly available experimental data for the specific compound Jak1-IN-10, this guide utilizes data from the well-characterized and highly selective Jak1 inhibitors, Filgotinib and Upadacitinib , as surrogates for pharmacological intervention. This cross-validation approach is essential for researchers, scientists, and drug development professionals to understand the on-target effects of Jak1 inhibition and to differentiate them from potential off-target activities of small molecule inhibitors.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
The Janus kinase (JAK) family, comprising Jak1, Jak2, Jak3, and Tyk2, are critical components of intracellular signaling pathways for numerous cytokines and growth factors.[1][2] Jak1 plays a pivotal role in mediating signals for a wide array of inflammatory cytokines.[1]
Pharmacological inhibition of Jak1 is achieved through small molecule inhibitors that typically act as ATP competitors, binding to the kinase domain of the Jak1 protein and preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Selective Jak1 inhibitors like Filgotinib and Upadacitinib are designed to have higher affinity for Jak1 over other Jak family members, thereby minimizing off-target effects.
Genetic models , such as knockout (KO) or kinase-dead knock-in mice, provide a definitive way to study the function of a protein by its complete removal or inactivation. Jak1 knockout mice have a perinatal lethal phenotype, highlighting the critical role of Jak1 in development. Therefore, conditional knockout models, where Jak1 is deleted in specific cell types or at specific times, are invaluable tools for studying its function in adult animals and in disease models.
Comparative Analysis of Downstream Signaling and Cellular Phenotypes
A primary function of Jak1 is the phosphorylation and activation of STAT proteins. Cross-validation of pharmacological and genetic approaches involves comparing the extent of STAT inhibition and the resulting cellular phenotypes.
Table 1: Comparison of Effects on STAT Phosphorylation
| Model | Stimulus | Downstream Target | Effect on Phosphorylation | Reference |
| Upadacitinib (in vitro, human whole blood) | IL-6 | pSTAT3 (Jak1-dependent) | IC50: 60.7 nM | |
| Upadacitinib (in vitro, human whole blood) | IL-7 | pSTAT5 (Jak1/3-dependent) | IC50: 125 nM | |
| Filgotinib (in vitro, human whole blood) | IL-6 | pSTAT1 | Potent inhibition | |
| Jak1 Knockout (mouse embryonic fibroblasts) | IFN-γ | pSTAT1 | Impaired | |
| Jak1 Knockout (mouse embryonic fibroblasts) | IL-6 | pSTAT3 | Impaired |
Note: Data is compiled from different studies and experimental systems, which should be considered when making direct comparisons.
Table 2: Comparison of Effects on Immune Cell Populations
| Model | Cell Type | Phenotype | Reference |
| Upadacitinib (RA patients) | Lymphocytes | Grade 3/4 lymphopenia observed in a subset of patients. | |
| Upadacitinib (RA patients) | Neutrophils | Grade 3/4 neutropenia observed in a subset of patients. | |
| Filgotinib (RA patients) | B cells | Slight increase in numbers after 12 weeks of treatment. | |
| Filgotinib (RA patients) | T and NK cells | No significant modulation of these lymphoid subsets. | |
| Jak1 Conditional Knockout (in NKp46+ cells, mouse) | NK cells | Severe reduction in NK cell numbers and developmental block. | |
| Jak1 Knockout (mouse) | Lymphocytes | Major deficits in lymphopoiesis. |
Note: Comparisons are drawn from studies in different species (human vs. mouse) and contexts (disease treatment vs. genetic deletion from birth), which may account for differences in observed phenotypes.
In Vivo Phenotypes: Insights from Disease Models
The cross-validation of pharmacological and genetic approaches extends to in vivo models, particularly in the context of inflammatory diseases like rheumatoid arthritis.
Table 3: Comparison of In Vivo Phenotypes in Arthritis Models
| Model | Disease Model | Effect on Disease Severity | Reference |
| Upadacitinib | Rat Adjuvant-Induced Arthritis | Efficacious in reducing disease severity. | |
| Filgotinib | Mouse Collagen-Induced Arthritis | Effective in suppressing disease activity. | |
| Jak1 Conditional Knockout (in specific immune cells) | Mouse Collagen-Induced Arthritis | Essential for disease development (inferred from the role of Jak1 in inflammatory signaling). |
Note: While direct comparative studies are limited, the efficacy of selective Jak1 inhibitors in arthritis models is consistent with the central role of Jak1 in the inflammatory pathways that drive the disease, as established through genetic studies.
Experimental Protocols
In Vitro STAT Phosphorylation Assay by Flow Cytometry
This protocol is used to quantify the inhibition of cytokine-induced STAT phosphorylation in response to a Jak inhibitor.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cytokine Starvation: Culture cells in serum-free media for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the Jak1 inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess Jak1/Jak2 signaling, or IFN-α to assess Jak1/Tyk2 signaling) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the reaction by adding a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT1) and cell surface markers to identify specific cell populations.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated vehicle control to determine the IC50 value.
Mouse Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: Use susceptible mouse strains, such as DBA/1J mice.
-
Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection intradermally at a different site from the primary immunization.
-
Arthritis Assessment: Beginning around day 21, monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 per paw, for a maximum score of 16 per mouse).
-
Pharmacological Treatment: Once arthritis is established, administer the Jak1 inhibitor or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Outcome Measures: Continue to monitor and score arthritis severity throughout the treatment period. At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis of inflammation and joint damage, and for analysis of immune cell populations and cytokine levels.
Visualizing Jak1 Signaling and Experimental Workflows
Jak1 Signaling Pathway
Caption: Jak1 signaling pathway and points of intervention.
Cross-Validation Workflow
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
A Comparative Analysis of Jak1-IN-10 and Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Janus kinase (JAK) inhibitor Jak1-IN-10 with other notable kinase inhibitors. This analysis is supported by a summary of available experimental data and detailed methodologies for key experiments in the field.
This compound is recognized as a potent and selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors, thereby playing a central role in immune responses and inflammatory processes. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant area of therapeutic development.
While specific quantitative biochemical and cellular assay data for this compound is not publicly available, this guide provides a comparative overview of its profile in relation to other well-characterized JAK inhibitors, for which experimental data is accessible. This comparison is based on their inhibitory potency (IC50 values) against the JAK family kinases in both biochemical and cellular assays.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.[1][2][3][4][5]
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
The efficacy and safety of a JAK inhibitor are largely determined by its potency and selectivity against the different JAK isoforms. High selectivity for a specific JAK is often sought to minimize off-target effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-known JAK inhibitors, providing a basis for comparison. Lower IC50 values indicate greater potency.
Biochemical Assay Data
Biochemical assays measure the direct inhibition of the purified kinase enzyme. These assays are crucial for determining the intrinsic potency of an inhibitor.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Potent and Selective JAK1 |
| Tofacitinib | 3.2 - 100 | 4.1 - 20 | 1.6 - 2 | 34 | Pan-JAK (JAK1/3 > JAK2) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1 |
| Filgotinib | 10 | 28 | 810 | 1160 | Selective JAK1 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | Selective JAK1 |
Cellular Assay Data
Cellular assays assess the inhibitor's activity within a cellular context, providing a more physiologically relevant measure of its functional consequences, such as the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | JAK1-dependent pathway IC50 (nM) | JAK2-dependent pathway IC50 (nM) | JAK3-dependent pathway IC50 (nM) |
| This compound | Data not available | Data not available | Data not available |
| Tofacitinib | Potent | Moderate | Potent |
| Baricitinib | Potent | Potent | Weak |
| Upadacitinib | Potent | Weak | Weak |
| Filgotinib | Potent | Weak | Weak |
| Abrocitinib | Potent | Weak | Weak |
Note: Cellular IC50 values can vary significantly depending on the cell type, cytokine stimulus, and specific endpoint measured.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the assay plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
Cytokine stimulus (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Test inhibitor (e.g., this compound)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Comparative Analysis Logic
The selection of a kinase inhibitor for research or therapeutic development involves a careful consideration of its potency, selectivity, and intended application.
References
- 1. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150118229A1 - Jak1 selective inhibitor and uses thereof - Google Patents [patents.google.com]
- 5. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Selective JAK1 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of a selective Janus kinase 1 (JAK1) inhibitor, using publicly available preclinical data as a proxy for a hypothetical compound, "Jak1-IN-10". The data is compared against other relevant JAK inhibitors to provide a clear perspective on its performance. This document is intended for an audience with expertise in pharmacology, immunology, and drug development.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling.[1] These signaling pathways are critical in the pathogenesis of numerous inflammatory and autoimmune diseases.[2][3] Selective inhibition of JAK1 is a promising therapeutic strategy, aiming to retain the therapeutic benefits of JAK inhibition while minimizing the side effects associated with the inhibition of other JAK isoforms, such as JAK2-related hematological effects.[2][4]
Comparative In Vivo Efficacy
To illustrate the in vivo efficacy of a selective JAK1 inhibitor, we will analyze data from preclinical studies on compounds with high selectivity for JAK1. For the purpose of this guide, we will refer to a representative selective JAK1 inhibitor as "Compound B" from a key preclinical study in a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis. We will compare its performance with a non-selective JAK inhibitor, "Compound A", and another well-characterized selective JAK1 inhibitor, Upadacitinib.
Table 1: In Vivo Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Target Selectivity | Efficacy Endpoint | Key Findings | Reference |
| Compound B | JAK1 selective (~10x vs JAK2) | Inhibition of paw inflammation | Dose-dependently inhibited inflammation. 50% inhibition at an exposure of approximately 12µMhr. | |
| Compound A | Multi-JAK inhibitor | Inhibition of paw inflammation | Dose-dependently inhibited inflammation. 50% inhibition at an exposure of approximately 70µMhr. | |
| Upadacitinib | JAK1 selective (~60x vs JAK2) | Reduction in paw swelling, bone erosion | Dose and exposure-dependent reduction in paw swelling and bone destruction, comparable to tofacitinib. |
Table 2: Safety and Tolerability Profile in Preclinical Models
| Compound | Key Safety Finding | Therapeutic Window | Reference |
| Compound B | No significant changes in hematological parameters (reticulocytes, hemoglobin, hematocrit) at efficacious exposures. | ~10x therapeutic window to adverse events compared to Compound A. | |
| Compound A | Inhibition of hematological parameters at exposures comparable to those required for efficacy. | Narrower therapeutic window. | |
| Upadacitinib | Reduced effect on reticulocyte deployment and NK cell depletion relative to efficacy compared to tofacitinib. | Favorable benefit:risk profile in preclinical models. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams are provided.
Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of a JAK1 Inhibitor.
Caption: General Experimental Workflow for In Vivo Efficacy Testing in an Arthritis Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the in vivo evaluation of JAK inhibitors.
Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Female Lewis rats are commonly used for this model.
-
Induction: Arthritis is induced by a primary immunization of an emulsion of bovine type II collagen and incomplete Freund's adjuvant, followed by a booster immunization several days later.
-
Treatment: Test compounds (e.g., "this compound") and vehicle controls are typically administered orally once or twice daily, starting from the onset of clinical signs of arthritis.
-
Efficacy Evaluation:
-
Clinical Scoring: Paw swelling is measured using calipers, and an arthritis score is assigned based on the severity of redness and swelling in the paws.
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Micro-CT Imaging: Micro-computed tomography can be used to quantify bone mineral density loss and structural changes in the joints.
-
Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetics (PK): Blood samples are collected at various time points after drug administration to determine the plasma concentration of the compound over time. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which represents total drug exposure.
-
Pharmacodynamics (PD): To assess the in vivo target engagement, whole blood can be collected and stimulated ex vivo with a relevant cytokine (e.g., IL-6) to measure the phosphorylation of downstream signaling molecules like STAT3. The degree of inhibition of pSTAT3 correlates with the in vivo activity of the JAK inhibitor.
Conclusion
The available preclinical data for selective JAK1 inhibitors, represented here by "Compound B" and Upadacitinib, demonstrates their potent anti-inflammatory efficacy in in vivo models of arthritis. A key advantage of selective JAK1 inhibition is the potential for an improved safety profile, particularly concerning hematological side effects, leading to a wider therapeutic window compared to non-selective JAK inhibitors. The experimental protocols outlined provide a robust framework for the continued in vivo validation and comparison of novel selective JAK1 inhibitors like the hypothetical "this compound".
References
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Investigational and Approved Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for various autoimmune and inflammatory diseases.[3][4]
This guide provides a head-to-head comparison of the biochemical potency and selectivity of several leading approved JAK inhibitors. While novel agents like Jak1-IN-10 , a potent and selective investigational JAK1 inhibitor, are in development, publicly available quantitative data on their kinase selectivity is often limited. Therefore, this comparison focuses on established inhibitors to provide a robust baseline for evaluating current and future therapeutic candidates.
Data Presentation: Biochemical Potency and Selectivity
The in vitro half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of several FDA-approved JAK inhibitors against the four JAK family kinases. Lower values indicate greater potency. This data is crucial for understanding the selectivity profile of each inhibitor.
Table 1: Kinase Selectivity Profile of Approved JAK Inhibitors (IC50 in nM)
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 112 | 20 | 1 | >100 | Pan-JAK (JAK1/JAK3 preference)[5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 1160 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | JAK1/JAK2 |
| Abrocitinib | 29 | 803 | >10000 | 1300 | JAK1 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Investigational JAK1 Inhibitor |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are compiled from various sources for comparative purposes.
The JAK-STAT Signaling Pathway
The diagram below illustrates the central role of JAKs in cytokine signaling. Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes. JAK inhibitors exert their effect by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Experimental Protocols
The following are generalized protocols for key assays used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., Ulight-JAK-1tide).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (JAK inhibitors) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme in a multi-well plate.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.
-
Reaction Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a suitable detection method, such as luminescence.
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Cellular Phospho-STAT (pSTAT) Assay
This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a biologically relevant system.
Objective: To assess the cellular potency of an inhibitor in a specific JAK-STAT signaling pathway.
Materials:
-
Human cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Test compounds (JAK inhibitors).
-
Fixation and permeabilization buffers.
-
Antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate and prepare the desired cell population.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or a vehicle control for a set period (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Stop the stimulation and fix the cells, followed by permeabilization of the cell membrane to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Quantify the level of pSTAT in individual cells using a flow cytometer.
-
Data Analysis: Determine the cellular IC50 value by calculating the inhibition of STAT phosphorylation for each inhibitor concentration.
Conclusion
The landscape of JAK inhibitors is characterized by a range of selectivity profiles, from pan-JAK inhibitors like Tofacitinib to highly selective JAK1 inhibitors such as Upadacitinib and Filgotinib. This diversity in selectivity is thought to influence both the efficacy and the safety profiles of these drugs. While agents with broader activity may impact a wider range of cytokine pathways, more selective inhibitors are being developed to potentially minimize off-target effects associated with the inhibition of other JAK isoforms, such as JAK2's role in hematopoiesis. The development of novel inhibitors like this compound underscores the continued effort to refine the selectivity and therapeutic window of this important class of drugs. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of both emerging and established JAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Reproducibility of JAK1 Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Janus Kinase 1 (JAK1) inhibitor, Jak1-IN-10, and other well-characterized JAK1 inhibitors. The objective is to offer a resource for assessing the reproducibility of in vitro experiments by presenting supporting experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of JAK1 Inhibitor Potency and Selectivity
The reproducibility of experiments involving JAK1 inhibitors is critically dependent on their potency (IC50) and selectivity against other members of the JAK family (JAK2, JAK3, and TYK2). The following tables summarize the biochemical and cellular assay data for several prominent JAK1 inhibitors.
Biochemical (Enzymatic) Assay Data
Biochemical assays measure the direct interaction of an inhibitor with the isolated kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 1160 |
| Abrocitinib | 29 | 803 | >10000 | 1250 |
Data compiled from multiple sources. Lower IC50 values indicate higher potency.[2][3][4][5]
Cellular Assay Data
Cellular assays measure the inhibitor's activity in a more biologically relevant context, typically by assessing the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | Cellular Assay (Target) | IC50 (nM) |
| Tofacitinib | IL-2 induced pSTAT5 (JAK1/3) | ~1-10 |
| Baricitinib | IFN-γ induced pSTAT1 (JAK1/2) | ~10-50 |
| Upadacitinib | IL-6 induced pSTAT3 (JAK1/2/TYK2) | ~20-60 |
| Filgotinib | IL-6 induced pSTAT3 (JAK1/2/TYK2) | ~100-300 |
Cellular IC50 values can vary depending on the cell type, cytokine stimulus, and specific assay conditions.
Experimental Protocols for Reproducible JAK1 Inhibition Assays
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are methodologies for key in vitro assays used to characterize JAK1 inhibitors.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction: In each well, add the kinase assay buffer, JAK1 enzyme, and the substrate. Add the diluted inhibitor.
-
Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK1 activation in a cellular context.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokine stimulant (e.g., IL-6, IFN-α)
-
Test inhibitor
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT antibody (e.g., anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate cells with serial dilutions of the inhibitor or vehicle control.
-
Stimulation: Add the cytokine stimulant to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow antibody entry.
-
Staining: Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each inhibitor concentration. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting and reproducing experimental results.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK1 inhibitors.
Caption: Generalized workflow for an in vitro enzymatic kinase assay to determine inhibitor IC50 values.
Caption: Logical workflow for determining the selectivity of a JAK1 inhibitor.
References
The Ascendancy of Specificity: Jak1-IN-10's Advantages Over Pan-JAK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of kinase inhibitor development is increasingly shifting towards targeted therapies that offer enhanced efficacy and improved safety profiles. Within the realm of Janus kinase (JAK) inhibitors, a pivotal class of drugs for treating inflammatory and autoimmune diseases, a key distinction emerges between pan-JAK inhibitors and selective inhibitors. This guide provides a comprehensive comparison of the selective JAK1 inhibitor, Jak1-IN-10, with established pan-JAK inhibitors, highlighting the advantages conferred by its specificity.
Introduction to JAK Inhibition
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, thereby regulating immune responses, inflammation, and hematopoiesis. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While essential for normal physiological functions, dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory disorders.
Pan-JAK inhibitors, such as tofacitinib and baricitinib, target multiple JAK isoforms simultaneously. While clinically effective, this broad inhibition can lead to off-target effects and a range of side effects due to the disruption of signaling pathways mediated by different JAKs. In contrast, selective JAK1 inhibitors like this compound are designed to predominantly block the activity of JAK1, which is a key mediator of pro-inflammatory cytokine signaling. This targeted approach aims to retain therapeutic efficacy while minimizing the adverse effects associated with the inhibition of other JAK isoforms.
Note on this compound Data: Publicly available experimental data for the specific compound this compound is limited. Therefore, for the purpose of this data-driven comparison, the well-characterized and highly selective JAK1 inhibitor, filgotinib, will be used as a representative surrogate for this compound to illustrate the advantages of a selective JAK1 inhibitor profile.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data comparing the in vitro potency and selectivity of the selective JAK1 inhibitor (represented by filgotinib) against pan-JAK inhibitors.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Inhibitor | Class | JAK1 | JAK2 | JAK3 | TYK2 | JAK1 Selectivity vs. JAK2 | JAK1 Selectivity vs. JAK3 |
| Filgotinib (representing this compound) | Selective JAK1 | 10 | 28 | 810 | 116 | 2.8-fold | 81-fold |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | - | 0.18-fold (less selective for JAK1) | 0.009-fold (less selective for JAK1) |
| Baricitinib | Pan-JAK | 5.9 | 5.7 | >400 | 53 | 0.96-fold (equipotent) | >67-fold |
| Ruxolitinib | Pan-JAK | 3.3 | 2.8 | 428 | 19 | 0.85-fold (equipotent) | 129-fold |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cellular Assay Performance - Inhibition of STAT Phosphorylation
| Inhibitor | Class | Cellular Assay | Stimulating Cytokine | IC50 (nM) |
| Filgotinib (representing this compound) | Selective JAK1 | pSTAT1 in whole blood | IL-6 | 629 |
| Tofacitinib | Pan-JAK | pSTAT3 in RA-FLS | Oncostatin M | ~10-100 |
| Baricitinib | Pan-JAK | pSTAT3 in PBMCs | IL-6 | ~47 |
| Ruxolitinib | Pan-JAK | pSTAT3 in HEL cells | - | ~179 |
Data compiled from multiple sources.
Key Advantages of this compound (as a Selective JAK1 Inhibitor)
The data presented in the tables above highlights the primary advantage of a selective JAK1 inhibitor like this compound: isoform specificity .
-
Enhanced Safety Profile: By potently inhibiting JAK1 while sparing JAK2 and JAK3, selective inhibitors are hypothesized to have a better safety profile. JAK2 is crucial for erythropoiesis and thrombopoiesis, and its inhibition can lead to anemia and thrombocytopenia. JAK3 plays a vital role in lymphocyte development and function, and its inhibition can result in immunosuppression and an increased risk of infections. The high selectivity of filgotinib for JAK1 over JAK2 and JAK3 suggests a reduced potential for these adverse effects compared to pan-JAK inhibitors which inhibit these isoforms more potently.
-
Targeted Efficacy: Many key pro-inflammatory cytokines implicated in autoimmune diseases, such as IL-6, IL-11, and IFN-γ, signal through JAK1. By specifically targeting this node, selective JAK1 inhibitors can effectively dampen the inflammatory cascade central to the disease pathogenesis without interfering with other essential biological processes.
-
Improved Therapeutic Window: The targeted action of selective JAK1 inhibitors may lead to a wider therapeutic window, allowing for effective dosing with a lower risk of dose-limiting toxicities.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: JAK-STAT pathway and points of inhibition.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Test inhibitors (this compound and pan-JAK inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the appropriate assay buffer. Prepare a solution of the kinase and substrate in the assay buffer. Prepare the ATP solution in the assay buffer.
-
Assay Reaction: To the wells of the assay plate, add the test inhibitor dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cytokine for stimulation (e.g., IL-6 to induce pSTAT3)
-
Test inhibitors
-
Cell culture medium and buffers
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells under appropriate conditions. Pre-incubate the cells with various concentrations of the test inhibitors for a specified time.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of the proteins and then permeabilize the cell membrane to allow antibody entry.
-
Immunostaining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the STAT protein of interest.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of pSTAT in individual cells.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and calculate the IC50 value.
Cytokine Release Assay in PBMCs
Objective: To assess the effect of JAK inhibitors on the production and release of cytokines from immune cells.
Materials:
-
Human PBMCs isolated from whole blood
-
Stimulant (e.g., lipopolysaccharide - LPS, or anti-CD3/CD28 antibodies)
-
Test inhibitors
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the PBMCs in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with different concentrations of the test inhibitors.
-
Stimulation: Add the stimulant to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine secretion into the supernatant.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA or a multiplex immunoassay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.
Conclusion
The strategic development of selective JAK1 inhibitors like this compound represents a significant advancement in the pursuit of more targeted and safer immunomodulatory therapies. By focusing on the primary driver of pro-inflammatory cytokine signaling, JAK1, these next-generation inhibitors offer the potential for comparable or enhanced efficacy with a markedly improved safety profile compared to their pan-JAK inhibitor counterparts. The data-driven comparison presented in this guide underscores the importance of selectivity in kinase inhibitor design and provides a valuable resource for researchers and drug development professionals in the field. The continued exploration of selective JAK inhibitors holds great promise for the future treatment of a wide range of inflammatory and autoimmune diseases.
References
Safety Operating Guide
Proper Disposal of Jak1-IN-10: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Jak1-IN-10, a potent and selective JAK1 inhibitor used in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully evaluated.[1] Therefore, caution is advised.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Procedure
The following procedure is based on standard practices for the disposal of research-grade chemical waste in the absence of specific federal or institutional guidelines for this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as a hazardous chemical waste.
Step 2: Containerization
-
Use Appropriate Containers: Place the waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure screw-top cap.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
-
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Incompatible Materials: Store away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[2][3]
Step 4: Arrange for Pickup and Disposal
-
Contact EHS: Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Documentation: Complete any required waste disposal forms or manifests accurately and completely.
Signaling Pathway and Disposal Workflow
The Janus kinase (JAK) inhibitors, including this compound, function by interfering with the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are involved in inflammation and immune responses.[4]
Below is a diagram illustrating the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hazard and Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related JAK inhibitors provide insight into its potential hazards. The following table summarizes key safety information based on analogous compounds.
| Hazard Category | Information (Based on Similar Compounds) | Citation |
| Acute Toxicity (Oral) | May be harmful if swallowed. | |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | |
| Inhalation | May be harmful if inhaled; may cause respiratory tract irritation. | |
| Skin Contact | May be harmful if absorbed through the skin; may cause skin irritation. | |
| Eye Contact | May cause eye irritation. | |
| Carcinogenicity | Not identified as a potential or confirmed carcinogen by OSHA. |
Disclaimer: The information provided here is a general guide and should not replace the specific guidelines and regulations of your institution. Always consult your institution's Environmental Health and Safety department for detailed procedures and requirements for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Jak1-IN-10
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Jak1-IN-10, a potent and selective JAK1 inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a cyano-substituted cyclic hydrazine derivative with the molecular formula C15H17N7 and a molecular weight of 295.34.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent kinase inhibitors and information from similar compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all tasks involving this compound to prevent skin and respiratory exposure.[2] The required PPE varies depending on the specific handling procedure.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | Double Nitrile Gloves, Disposable Gown, N95 Respirator, and Face Shield/Goggles. To be performed in a chemical fume hood or a biological safety cabinet.[2] |
| Preparing Solutions | Double Nitrile Gloves, Disposable Gown, and Face Shield/Goggles. To be performed in a chemical fume hood.[2] |
| Administering to Cell Cultures | Nitrile Gloves and a Laboratory Coat. All manipulations should be carried out in a biological safety cabinet.[2] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Face Shield/Goggles. |
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and a lab coat.
-
Store the compound at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.
Weighing and Solution Preparation:
-
Precaution: Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.
-
Don the required PPE: double nitrile gloves, a disposable gown, an N95 respirator, and a face shield or goggles.
-
Use dedicated spatulas and weighing boats.
-
Carefully weigh the desired amount of this compound powder.
-
To prepare a stock solution, dissolve the compound in an appropriate solvent, such as DMSO.
-
Once prepared, aliquot the solution to prevent repeated freeze-thaw cycles. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.
Spill Management:
-
In the event of a spill, evacuate the area if the spill is large or poses a significant airborne exposure risk.
-
For small spills, use a chemical spill kit suitable for cytotoxic or hazardous compounds.
-
Wear appropriate PPE, including a respirator, during the cleanup process.
-
Absorb the spilled material with an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the affected area with an appropriate cleaning agent.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound from receipt to use.
Caption: Step-by-step process for the disposal of this compound waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
